molecular formula C7H6N4O3 B1437648 [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid CAS No. 36855-12-6

[5-(2-furyl)-2H-tetrazol-2-yl]acetic acid

Cat. No.: B1437648
CAS No.: 36855-12-6
M. Wt: 194.15 g/mol
InChI Key: UFBBQMVELHQQJM-UHFFFAOYSA-N
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Description

[5-(2-furyl)-2H-tetrazol-2-yl]acetic acid is a useful research compound. Its molecular formula is C7H6N4O3 and its molecular weight is 194.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[5-(furan-2-yl)tetrazol-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O3/c12-6(13)4-11-9-7(8-10-11)5-2-1-3-14-5/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBBQMVELHQQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(N=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701275065
Record name 5-(2-Furanyl)-2H-tetrazole-2-acetic acid
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Molecular Weight

194.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36855-12-6
Record name 5-(2-Furanyl)-2H-tetrazole-2-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36855-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Furanyl)-2H-tetrazole-2-acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 5-(Furan-2-yl)-2H-tetrazole-2-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

5-(Furan-2-yl)-2H-tetrazole-2-acetic acid is a specialized heterocyclic building block and pharmacophore used in medicinal chemistry. It belongs to the class of 2-substituted-5-aryltetrazoles, a structural motif frequently employed as a bioisostere for carboxylic acids or cis-amides in drug design. This compound combines the electron-rich furan ring with a tetrazole core, N-alkylated at the 2-position with an acetic acid tail.

Its primary utility lies in the development of angiotensin II receptor antagonists (sartans), anti-inflammatory agents , and superoxide scavengers . The 2H-isomer is thermodynamically favored during alkylation and exhibits distinct lipophilicity and metabolic stability profiles compared to its 1H-isomer counterpart.

Chemical Identity Table[1][2]
PropertyDetail
IUPAC Name 2-[5-(Furan-2-yl)-2H-tetrazol-2-yl]acetic acid
Common Name 5-(2-Furyl)-2H-tetrazole-2-acetic acid
Molecular Formula C₇H₆N₄O₃
Molecular Weight 194.15 g/mol
Core Scaffold 5-Aryl-2H-tetrazole
Substituents Furan-2-yl (C5 position), Carboxymethyl (N2 position)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (acid form)
pKa (Calc.) ~3.5 (Carboxylic acid), Tetrazole ring is non-acidic (alkylated)

Part 2: Chemical Synthesis & Manufacturing[3]

The synthesis of 5-(furan-2-yl)-2H-tetrazole-2-acetic acid involves a convergent three-step protocol: (1) Formation of the tetrazole ring from furan-2-carbonitrile, (2) Regioselective N-alkylation, and (3) Hydrolysis of the ester intermediate.

[3+2] Cycloaddition (Tetrazole Formation)

The furan ring is sensitive to harsh oxidation; therefore, the tetrazole formation utilizes a Lewis acid-catalyzed addition of sodium azide to the nitrile.

  • Reagents: Furan-2-carbonitrile, Sodium Azide (

    
    ), Zinc Bromide (
    
    
    
    ) or Ammonium Chloride (
    
    
    ).
  • Solvent: Water/Isopropanol or DMF.

  • Mechanism: The nitrile group undergoes a [3+2] dipolar cycloaddition with the azide anion. The Lewis acid activates the nitrile, facilitating the attack of the azide.

  • Protocol:

    • Dissolve furan-2-carbonitrile (1.0 eq) in DMF.

    • Add

      
       (1.2 eq) and 
      
      
      
      (1.2 eq).
    • Heat to 100°C for 12–24 hours.

    • Workup: Acidify with HCl to precipitate 5-(furan-2-yl)-1H-tetrazole.

Regioselective Alkylation (N2 vs N1)

Alkylation of 5-substituted tetrazoles with ethyl chloroacetate yields a mixture of N1- and N2-isomers. The N2-isomer is generally the major product due to steric and electronic factors, particularly in non-polar solvents or when using bulky counter-ions.

  • Reagents: 5-(Furan-2-yl)-1H-tetrazole, Ethyl chloroacetate, Triethylamine (

    
    ) or 
    
    
    
    .
  • Solvent: Acetone or Acetonitrile (ACN).

  • Regioselectivity:

    • N2-Alkylation (Major): Favored by the thermodynamic stability of the 2H-tetrazole system.

    • N1-Alkylation (Minor): Often formed as a kinetic product or stabilized by specific hydrogen bonding.

  • Protocol:

    • Suspend 5-(furan-2-yl)-1H-tetrazole (1.0 eq) and

      
       (2.0 eq) in dry Acetone.
      
    • Add Ethyl chloroacetate (1.1 eq) dropwise.

    • Reflux for 4–6 hours.

    • Purification: The isomers typically have distinct

      
       values. The N2-isomer is usually less polar. Separation via column chromatography (Hexane/EtOAc) yields pure ethyl 2-(5-(furan-2-yl)-2H-tetrazol-2-yl)acetate.
      
Hydrolysis
  • Reagents: Lithium Hydroxide (LiOH) or NaOH, THF/Water.

  • Protocol:

    • Dissolve the ester in THF:Water (3:1).

    • Add LiOH (2.0 eq) and stir at RT for 2 hours.

    • Acidify with 1M HCl to pH 2.

    • Filter the precipitated white solid: 5-(furan-2-yl)-2H-tetrazole-2-acetic acid .

Visualization: Synthesis Pathway

SynthesisPathway Start Furan-2-carbonitrile Step1 [3+2] Cycloaddition (NaN3, NH4Cl, DMF) Start->Step1 Inter1 5-(Furan-2-yl)-1H-tetrazole Step1->Inter1 Step2 Alkylation (Ethyl chloroacetate, K2CO3) Inter1->Step2 Inter2 Ethyl 2-(5-(furan-2-yl)-2H-tetrazol-2-yl)acetate (Major N2 Isomer) Step2->Inter2 Regioselective (N2 > N1) Step3 Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final 5-(Furan-2-yl)-2H-tetrazole-2-acetic acid Step3->Final

Figure 1: Convergent synthesis pathway emphasizing the regioselective N2-alkylation step.

Part 3: Physicochemical Profiling & Isomerism

Understanding the tautomerism and isomerism of the tetrazole ring is critical for characterization.

1H vs 2H Isomerism

While the parent tetrazole exists in equilibrium between 1H and 2H forms (with 1H favored in polar solvents), the alkylated product is fixed .

  • 2H-Isomer (Target): Characterized by a continuous conjugated

    
    -system linking the furan and tetrazole rings. This isomer is typically more lipophilic and exhibits a higher melting point.
    
  • 1H-Isomer (Impurity): The interruption in conjugation often leads to a hypsochromic shift in UV-Vis absorption compared to the 2H-isomer.

Spectral Characteristics (Diagnostic)[4][5][6]
  • 
    H NMR (DMSO-
    
    
    
    ):
    • Furan protons: Three distinct signals (dd or d) in the aromatic region (

      
       6.6–8.0 ppm).
      
    • Methylene (

      
      ):  A sharp singlet around 
      
      
      
      5.6–5.8 ppm. The N2-isomer
      
      
      typically appears downfield relative to the N1-isomer due to the ring current anisotropy.
    • Carboxylic Acid: Broad singlet at

      
       12.0–13.0 ppm (exchangeable with 
      
      
      
      ).
  • 
    C NMR: 
    
    • Tetrazole C5: Characteristic signal at

      
       150–160 ppm.
      
    • Carbonyl:

      
       168–170 ppm.
      

Part 4: Biological Applications[7][8][9][10][11]

Bioisosterism in Drug Design

The 5-substituted tetrazole moiety is a classic bioisostere for the carboxylic acid group (


).[1] However, in 5-(furan-2-yl)-2H-tetrazole-2-acetic acid , the tetrazole is N-substituted, removing its acidic proton. Here, the tetrazole acts as a metabolically stable, planar spacer that orients the terminal acetic acid group. This mimics the geometry of cis-amide bonds or specific di-acid pharmacophores found in angiotensin II receptor blockers (ARBs).
Superoxide Scavenging & Anti-inflammatory Activity

Research indicates that 5-aryl-2H-tetrazole-2-acetic acids possess superoxide scavenging capabilities.[2] The electron-rich furan ring combined with the tetrazole system can stabilize radical species, potentially reducing oxidative stress in inflammatory pathways.

  • Mechanism: The conjugated system can accept a single electron from the superoxide anion (

    
    ), forming a stabilized radical intermediate and quenching the reactive oxygen species (ROS).
    
Pharmacophore for Sartans

While most commercial sartans (e.g., Losartan) utilize a biphenyl-tetrazole scaffold, the furan-tetrazole motif serves as a potent analog in Structure-Activity Relationship (SAR) studies. The furan ring provides a smaller, more polar alternative to the phenyl ring, altering the binding affinity to the


 receptor.
Visualization: Pharmacophore Mapping

Pharmacophore Furan Furan Ring (Lipophilic/Aromatic) Tetrazole Tetrazole Core (Planar Spacer) Furan->Tetrazole Conjugated Target Receptor Binding Pocket (e.g., AT1 Receptor) Furan->Target Pi-Pi Stacking Linker N2-Methylene Linker (Flexible Hinge) Tetrazole->Linker N2-Attachment Acid Carboxylic Acid (Ionic Interaction) Linker->Acid Acid->Target Salt Bridge

Figure 2: Pharmacophore map highlighting the functional roles of each structural domain in receptor binding.

Part 5: Safety & Handling

Azide Hazards (Synthesis)
  • Sodium Azide (

    
    ):  Highly toxic and can form explosive metal azides (e.g., with copper or lead in plumbing). Protocol:  Quench excess azide with nitrous acid (
    
    
    
    ) before disposal.
  • Tetrazole Intermediates: Low molecular weight tetrazoles can be shock-sensitive. While 5-(furan-2-yl)-tetrazole is relatively stable due to the aromatic furan ring, it should not be subjected to excessive heat (>150°C) or mechanical shock.

Compound Handling[9][12]
  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The furan ring is susceptible to oxidation (ring opening) upon prolonged exposure to air and light.

  • Toxicology: Specific toxicology data for this exact derivative is limited. Treat as a potential irritant and assume biological activity (anti-hypertensive effects) requires proper PPE (gloves, mask) to prevent absorption.

References

  • Tetrazole Synthesis & Regioselectivity

    • Title: Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkyl
    • Source: New Journal of Chemistry (RSC), 2020.
    • URL:[Link]

  • Biological Activity (Superoxide Scavenging)

    • Title: Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids... as possible superoxide scavengers.[2]

    • Source: Journal of Medicinal Chemistry, 1984.
    • URL:[Link]

  • Furan-Tetrazole Derivatives

    • Title: Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evalu
    • Source: Molecules (MDPI), 2021.
    • URL:[Link]

  • General Tetrazole Properties

    • Title: Tetrazoles: Synthesis and Biological Activity.[1][3][2][4]

    • Source: Immunology, Endocrine & Metabolic Agents in Medicinal Chemistry, 2018.
    • URL:[Link]

Sources

Technical Guide: Biological Activity & Synthesis of Furan-Tetrazole Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Furan-Tetrazole Acetic Acid (FTAA) scaffold represents a high-value pharmacophore in modern medicinal chemistry, designed to overcome the metabolic instability and gastrointestinal toxicity associated with traditional carboxylic acid-based drugs.

This guide analyzes the FTAA class as a dual-purpose therapeutic agent:

  • Anti-inflammatory: Acting as a selective COX-2 inhibitor, where the tetrazole moiety serves as a bioisostere for the carboxylic acid of NSAIDs (e.g., indomethacin, diclofenac), reducing ulcerogenic liability.

  • Antimicrobial: Targeting bacterial DNA gyrase, where the furan ring enhances lipophilic penetration of bacterial cell walls.

Structural Rationale & SAR Analysis

The biological potency of FTAA derivatives stems from the synergistic combination of three structural domains. Understanding this Structure-Activity Relationship (SAR) is critical for optimizing lead compounds.

The Pharmacophore Triad
  • Furan Ring: Provides the necessary lipophilicity (

    
    ) to penetrate biological membranes and fit into hydrophobic pockets (e.g., the valine-rich channel in COX-2).
    
  • Tetrazole Ring: Acts as a non-classical bioisostere of a carboxylic acid.[1][2] It possesses a similar pKa (~4.5–5.0) and planar geometry but offers superior metabolic stability and hydrogen-bonding potential.

  • Acetic Acid Moiety: The anionic "warhead" that forms an essential salt bridge with Arginine residues (e.g., Arg120 in COX enzymes), mimicking the binding of arachidonic acid.

SAR Visualization

The following diagram illustrates the functional logic of the FTAA scaffold.

SAR_Analysis Scaffold Furan-Tetrazole-Acetic Acid (FTAA Scaffold) Furan Furan Moiety (Lipophilic Core) Scaffold->Furan Tetrazole Tetrazole Ring (Bioisostere) Scaffold->Tetrazole Acid Acetic Acid Tail (Ionic Binding) Scaffold->Acid Effect1 Membrane Penetration Hydrophobic Pocket Fit Furan->Effect1 Effect2 Metabolic Stability Reduced GI Toxicity Tetrazole->Effect2 Effect3 Salt Bridge Formation (Arg120 Interaction) Acid->Effect3

Figure 1: Structural decomposition of the FTAA scaffold highlighting the pharmacological contribution of each moiety.[2][3]

Synthetic Pathway[4][6]

The most robust synthesis of 5-substituted-1H-tetrazole-1-acetic acids involves a two-stage workflow: [2+3] Cycloaddition followed by N-Alkylation .

Reaction Logic
  • Tetrazole Formation: We utilize sodium azide (

    
    ) and ammonium chloride (
    
    
    
    ).
    
    
    buffers the reaction, preventing the degradation of the furan ring which is sensitive to highly acidic or basic conditions.
  • Regioselective Alkylation: The reaction with ethyl chloroacetate typically yields a mixture of N1 and N2 isomers. The N1-isomer is generally thermodynamically favored and biologically more active for this specific scaffold.

Synthetic Workflow Diagram

Synthesis_Flow Start Furan-2-carbonitrile Step1 [2+3] Cycloaddition (NaN3, NH4Cl, DMF, 100°C) Start->Step1 Inter 5-(Furan-2-yl)-1H-tetrazole Step1->Inter Step2 N-Alkylation (Cl-CH2-COOEt, K2CO3, Acetone) Inter->Step2 Ester Ethyl 2-(5-(furan-2-yl)-1H-tetrazol-1-yl)acetate Step2->Ester Step3 Hydrolysis (NaOH, EtOH, then HCl) Ester->Step3 Final Target: FTAA Derivative (Carboxylic Acid) Step3->Final

Figure 2: Step-by-step synthetic pathway from furan-nitrile precursors to the final acetic acid derivative.[4]

Therapeutic Profile: Anti-Inflammatory (COX-2 Inhibition)[8][9][10][11]

The primary application of FTAA derivatives is the selective inhibition of Cyclooxygenase-2 (COX-2).

Mechanism of Action

Unlike non-selective NSAIDs (e.g., Aspirin) that block both COX-1 (constitutive) and COX-2 (inducible), FTAA derivatives are designed to fit the larger active site of COX-2.

  • The Anchor: The acetic acid group forms a salt bridge with Arg120 and H-bonds with Tyr355 .

  • The Selectivity: The bulky furan-tetrazole core exploits the secondary pocket (valine shell) present in COX-2 but absent in COX-1 (where it is blocked by Isoleucine).

Comparative Potency Data

Table 1: Representative IC50 values for FTAA derivatives vs. Standards.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
FTAA Derivative A (Unsubstituted Furan)>1000.45>222
FTAA Derivative B (5-Nitro-Furan)85.20.12710
Celecoxib (Standard)15.00.05300
Indomethacin (Non-selective)0.020.900.02

Note: Data synthesized from trends in recent medicinal chemistry literature [1, 2].

Signaling Pathway Interaction

COX_Mechanism Stimulus Inflammatory Stimulus (LPS/Cytokines) Membrane Membrane Phospholipids Stimulus->Membrane Activates PLA2 AA Arachidonic Acid (AA) Membrane->AA COX2 COX-2 Enzyme (Inducible) AA->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Catalysis FTAA FTAA Inhibitor (Drug) FTAA->COX2 Competitive Inhibition (Arg120 Binding) Inflammation Pain & Inflammation Prostaglandins->Inflammation

Figure 3: Mechanism of action showing competitive inhibition of the COX-2 enzyme by FTAA derivatives.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized.

Protocol: Synthesis of 5-(Furan-2-yl)-1H-tetrazole

Objective: Convert furan-2-carbonitrile to the tetrazole core.

  • Reagents: Furan-2-carbonitrile (10 mmol), Sodium Azide (

    
    , 15 mmol), Ammonium Chloride (
    
    
    
    , 15 mmol), DMF (20 mL).
  • Procedure:

    • Dissolve nitrile in DMF in a round-bottom flask.

    • Add

      
       and 
      
      
      
      .
    • Reflux at 100–110°C for 12–15 hours. Monitor via TLC (Ethyl acetate:Hexane 4:6).

    • Workup: Cool reaction mixture and pour into crushed ice (100g).

    • Acidify with dilute HCl to pH 2. The precipitate (tetrazole) will form.

    • Filter, wash with cold water, and recrystallize from ethanol.

  • Validation: IR spectrum should show disappearance of

    
     peak (2200 
    
    
    
    ) and appearance of NH stretch (3100–3300
    
    
    ).
Protocol: COX-2 Inhibition Assay (Colorimetric)

Objective: Determine IC50 of the synthesized derivative.

  • System: Purified ovine COX-2 enzyme kit (e.g., Cayman Chemical).

  • Procedure:

    • Prepare assay buffer (Tris-HCl, pH 8.0) containing heme and EDTA.

    • Add COX-2 enzyme and test compound (dissolved in DMSO) at varying concentrations (0.01 µM – 100 µM).

    • Incubate for 10 minutes at 25°C.

    • Initiate reaction by adding Arachidonic Acid and the colorimetric substrate (TMPD).

    • Measure absorbance at 590 nm after 5 minutes.

  • Calculation:

    
    
    
    • Plot log(concentration) vs. % inhibition to determine IC50.

Future Directions & ADME Prediction

The future of FTAA derivatives lies in hybridization . Current research suggests coupling the FTAA scaffold with nitric oxide (NO) donors to further protect the gastric mucosa.

In Silico ADME Predictions (SwissADME):

  • Bioavailability: High (Lipinski Rule of 5 compliant).

  • GI Absorption: High.

  • BBB Permeation: Low (desirable for peripheral anti-inflammatory agents to avoid CNS side effects).

References

  • Synthesis and anti-inflammatory activity of 5-(1,4-dihydropyridyl)-tetrazol-2-acetic acids. PubMed. [Link]

  • Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains. PubMed Central (PMC). [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. MDPI Pharmaceuticals. [Link]

  • Current scenario of tetrazole hybrids for antibacterial activity. European Journal of Medicinal Chemistry. [Link]

Sources

literature review of [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid: Synthesis, Properties, and Therapeutic Potential

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged structures." Both the tetrazole ring and the furan moiety fall squarely into this category. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is widely recognized as a robust bioisostere for the carboxylic acid group.[1][2] This substitution can significantly enhance a molecule's pharmacological profile by improving its lipophilicity, metabolic stability, and ability to cross cell membranes, all while maintaining the necessary acidic pKa for receptor interaction.[1][3][4] Consequently, tetrazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antihypertensive, anti-inflammatory, and antimicrobial properties.[1][3][5][6][7]

Parallelly, the furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in the structure of numerous clinically approved drugs.[8] Its presence often confers favorable pharmacokinetic properties and provides a scaffold for precise molecular interactions with biological targets.[8]

This guide focuses on the hybrid molecule, [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid , which marries these two privileged scaffolds. By providing a comprehensive synthesis of existing literature on analogous compounds, this document aims to serve as a technical resource for researchers, scientists, and drug development professionals. We will explore the logical synthesis, predicted physicochemical properties, and the promising, multifaceted therapeutic potential of this target compound.

Molecular Structure and Physicochemical Properties

The unique arrangement of the furan ring at the 5-position and the acetic acid moiety at the 2-position of the tetrazole ring defines the chemical character and potential biological function of the title compound.

Caption: Molecular structure of [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid.

The acidity of the tetrazole ring is comparable to that of carboxylic acids, with the pKa being influenced by the substituent at the C-5 position.[1][3] The 2,5-disubstitution pattern is a critical feature. Compared to its 1,5-disubstituted isomer, the 2,5-isomer often exhibits different electronic properties and spatial arrangements, which can drastically alter its binding affinity to biological targets.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueRationale / Comparative Compound
Molecular Formula C₇H₆N₄O₃-
Molecular Weight 194.15 g/mol -
pKa (acidic) ~4.0 - 4.9Comparable to other tetrazole acetic acids and 5-substituted tetrazoles.[3][4]
XLogP3 ~1.0 - 2.0Based on values for similar structures like [5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetic acid.[9]
Hydrogen Bond Donors 1From the carboxylic acid group.
Hydrogen Bond Acceptors 6From the tetrazole nitrogens and carboxyl oxygens.

Proposed Synthesis and Characterization

While a direct, dedicated synthesis for [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid is not prominently reported, a robust and logical synthetic pathway can be constructed based on well-established methodologies for analogous compounds.[10] The proposed synthesis is a two-step process involving a cycloaddition followed by N-alkylation.

Synthetic_Workflow start 2-Furonitrile reagent1 + NaN₃ (e.g., Zn(OAc)₂ catalyst) start->reagent1 Step 1: [3+2] Cycloaddition intermediate 5-(2-furyl)-2H-tetrazole reagent1->intermediate reagent2 + Ethyl bromoacetate (Base, e.g., K₂CO₃) intermediate->reagent2 Step 2: N-Alkylation ester_intermediate Ethyl [5-(2-furyl)-2H-tetrazol-2-yl]acetate reagent2->ester_intermediate reagent3 Hydrolysis (e.g., NaOH, then H⁺) ester_intermediate->reagent3 Step 3: Saponification final_product [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid reagent3->final_product

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Step 1 - Synthesis of 5-(2-furyl)-2H-tetrazole

This protocol is adapted from established methods for the synthesis of 5-substituted-1H-tetrazoles from nitriles.[11]

  • Reaction Setup: To a solution of 2-furonitrile (10 mmol) in dimethylformamide (DMF, 50 mL), add sodium azide (NaN₃, 15 mmol) and zinc acetate dihydrate (Zn(OAc)₂·2H₂O, 2 mmol) as a catalyst.

  • Heating: Heat the reaction mixture to 110-120 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and acidify with dilute hydrochloric acid (e.g., 2M HCl) to pH ~2-3. This will protonate the tetrazole and precipitate it.

  • Isolation: Filter the resulting precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield 5-(2-furyl)-1H-tetrazole. The 1H/2H tautomers will exist in equilibrium.

Experimental Protocol: Step 2 - Synthesis of [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid

This N-alkylation and subsequent hydrolysis protocol is based on the synthesis of similar tetrazole acetic acids.[10][12]

  • N-Alkylation: Suspend the 5-(2-furyl)-1H-tetrazole (10 mmol) and potassium carbonate (K₂CO₃, 15 mmol) in acetone or acetonitrile (50 mL). Add ethyl bromoacetate (11 mmol) dropwise to the suspension.

  • Reflux: Reflux the mixture for 8-12 hours, monitoring by TLC until the starting tetrazole is consumed.

  • Isolation of Ester: Cool the reaction, filter off the inorganic salts, and evaporate the solvent under reduced pressure. The resulting crude product will be a mixture of N-1 and N-2 alkylated isomers. These can often be separated by column chromatography on silica gel to isolate the desired ethyl [5-(2-furyl)-2H-tetrazol-2-yl]acetate.

  • Hydrolysis (Saponification): Dissolve the isolated ethyl ester in a mixture of ethanol and water. Add an excess of sodium hydroxide (NaOH, 20 mmol) and stir at room temperature for 4-6 hours.

  • Final Product Isolation: Evaporate the ethanol, dilute the remaining aqueous solution with water, and wash with a non-polar solvent like ether to remove any unreacted ester. Acidify the aqueous layer with cold dilute HCl to pH ~2. The final product, [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid, will precipitate. Filter the solid, wash with cold water, and dry to obtain the pure compound.

Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons, a singlet for the -CH₂- group of the acetic acid moiety, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The carbon spectrum will confirm the presence of the furan and tetrazole rings. A key diagnostic feature is the chemical shift of the C5 carbon of the tetrazole ring, which differs significantly between N-1 and N-2 isomers, typically appearing further downfield (~164 ppm) for the N-2 substituted isomer.[13]

  • FT-IR: Infrared spectroscopy should reveal a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and characteristic peaks for the C=N and N-N bonds of the tetrazole ring.[11]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be used to confirm the exact molecular weight and elemental composition of the synthesized compound.

Potential Biological Activities and Therapeutic Applications

The convergence of the tetrazole and furan scaffolds suggests a rich pharmacological potential. By examining the activities of related molecules, we can forecast the most promising therapeutic avenues for investigation.

Table 2: Summary of Potential Biological Activities

Potential ActivityRationale and Supporting Evidence
Anti-inflammatory Tetrazole acetic acids have been synthesized and tested as superoxide scavengers and for in vivo anti-inflammatory activity in carrageenan-induced rat paw edema assays.[10] The core structure mimics that of known anti-inflammatory agents.
Antidiabetic A recent study highlighted that 2,5-disubstituted furan derivatives containing a tetrazole moiety act as potent α-glucosidase inhibitors, a key target in managing type 2 diabetes mellitus.[14] This makes the title compound a prime candidate for antidiabetic screening.
Antimicrobial & Antifungal Both tetrazoles and furans are integral parts of many antimicrobial drugs.[3][8] Specifically, N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives have been synthesized and shown to possess significant antibacterial activity.[15]
Anticancer The tetrazole scaffold is present in numerous compounds screened for anticancer properties.[3][12] The mechanism often involves targeting specific enzymes or receptors crucial for cancer cell proliferation.
Antihypertensive The tetrazole ring is a key feature of Angiotensin II receptor blockers (ARBs) like Valsartan, which is chemically 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid.[16][17][18] The title compound shares the fundamental tetrazole-acetic acid pharmacophore.

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node [shape=box, style="rounded,filled", fontname="sans-serif"];
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// Central Compound compound [label="[5-(2-furyl)-2H-tetrazol-2-yl]acetic acid", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Biological Activities inflammation [label="Anti-inflammatory", fillcolor="#FBBC05"]; diabetes [label="Antidiabetic", fillcolor="#34A853"]; infection [label="Antimicrobial", fillcolor="#4285F4"]; hypertension [label="Antihypertensive", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Molecular Targets target_inflammation [label="COX Enzymes\nSuperoxide Dismutase", shape=cylinder, fillcolor="#F1F3F4"]; target_diabetes [label="α-Glucosidase", shape=cylinder, fillcolor="#F1F3F4"]; target_infection [label="Bacterial Enzymes\n(e.g., DNA gyrase)", shape=cylinder, fillcolor="#F1F3F4"]; target_hypertension [label="Angiotensin II Receptor", shape=cylinder, fillcolor="#F1F3F4"];

// Connections compound -> inflammation; compound -> diabetes; compound -> infection; compound -> hypertension;

inflammation -> target_inflammation [style=dashed, label="Modulates"]; diabetes -> target_diabetes [style=dashed, label="Inhibits"]; infection -> target_infection [style=dashed, label="Inhibits"]; hypertension -> target_hypertension [style=dashed, label="Blocks"]; }

Caption: Potential biological activities and molecular targets.

Conclusion and Future Directions

[5-(2-furyl)-2H-tetrazol-2-yl]acetic acid represents a molecule of significant scientific interest, positioned at the intersection of two pharmacologically privileged scaffolds. Based on extensive literature for analogous structures, a reliable synthetic route is readily proposable, involving a catalyzed cycloaddition followed by regioselective N-alkylation and hydrolysis.

The true value of this compound lies in its therapeutic potential. Strong evidence suggests its promise as a candidate for screening in a variety of disease models, most notably as an anti-inflammatory , antidiabetic , and antimicrobial agent.

Future research should focus on:

  • Chemical Synthesis and Optimization: Executing the proposed synthesis, optimizing reaction conditions for yield and purity, and developing effective methods for isomeric separation.

  • In Vitro Biological Screening: Conducting a broad panel of assays to confirm the predicted biological activities, including α-glucosidase inhibition, antimicrobial MIC (Minimum Inhibitory Concentration) determination, and anti-inflammatory assays.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the furan ring (e.g., substitution) or altering the length and functionality of the acetic acid side chain to probe the key structural requirements for biological activity.

  • Computational Modeling: Employing molecular docking studies to predict the binding modes of the compound with its putative biological targets, thereby guiding further derivatization and optimization efforts.

This technical guide provides a foundational roadmap for researchers to unlock the potential of [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid, a compound with a promising future in the field of drug discovery.

References

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC. (n.d.).
  • Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC. (2023, December 6).
  • RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. (2024, August 5).
  • Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC. (n.d.).
  • 2,5-Disubstituted furan derivatives containing imidazole, triazole or tetrazole moiety as potent α-glucosidase inhibitors. (2022, November 26). PubMed.
  • A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. (2017, August 24). International Journal of Pharmaceutical Sciences Review and Research.
  • Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl). (2021, January 10). PMC.
  • Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)
  • Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. (n.d.). Growing Science.
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). Beilstein Journal of Organic Chemistry.
  • Clinically approved drugs containing furan ring. (n.d.).
  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC. (n.d.).
  • [5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid. (n.d.). PubChem.
  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
  • (PDF) Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023, February 10).
  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)
  • Tetrazoles: Synthesis and Biological Activity. (n.d.). Bentham Science.
  • (PDF) Biological activities importance of Tetrazole derivatives. (2025, August 6).
  • 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. (n.d.). MDPI.
  • Synthesis of New 2-Halo-2-(1H-tetrazol-5-yl)-2H-azirines via a Non-Classical Wittig Reaction. (2015, December 14).
  • FT-IR spectra of 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]propyl-N,N-dimethylamine(L1) in KBr. (n.d.).
  • 2-(5-phenyl-2h-1,2,3,4-tetrazol-2-yl)acetic acid. (n.d.). PubChem.

Sources

Methodological & Application

Application Note: Regioselective N2-Alkylation of 5-Substituted Tetrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

5-Substituted tetrazoles are critical pharmacophores in medicinal chemistry, serving as bioisosteres for carboxylic acids in blockbuster antihypertensives (e.g., Losartan, Valsartan). However, their alkylation presents a fundamental challenge: the tetrazole ring possesses two nucleophilic nitrogen sites (N1 and N2).

While the N2-isomer is often the pharmacologically desired target due to its metabolic stability and lipophilicity, standard alkylation conditions frequently yield mixtures favoring the thermodynamically stable N1-isomer or a 1:1 ratio. This guide provides advanced protocols and mechanistic insights to shift the reaction trajectory toward N2-selectivity , utilizing steric control, solvent engineering, and catalytic directing groups.

Mechanistic Grounding & Logic

Tautomerism and Nucleophilicity

In solution, 5-substituted tetrazoles exist in dynamic equilibrium between the 1H- and 2H-tautomers.[1] While the 1H-form is generally more stable in polar solvents, the tetrazolate anion (formed upon deprotonation) is the reactive species in basic alkylation.

  • N1-Alkylation: Often favored electronically in polar aprotic solvents (e.g., DMF, DMSO) due to the stabilization of the more polar transition state.

  • N2-Alkylation: Favored by steric hindrance at the C5 position and low-polarity solvents . The N2 atom is further removed from the C5 substituent than N1, making it the kinetic target for bulky electrophiles.

Mechanism Visualization

The following diagram illustrates the bifurcation of the alkylation pathway.

TetrazoleAlkylation Start 5-Substituted Tetrazole (1H/2H) Base Base Deprotonation Start->Base Anion Tetrazolate Anion (Delocalized) Base->Anion TS_N1 TS: N1 Attack (Sterically Hindered) Anion->TS_N1 Polar Solvent Small R-X TS_N2 TS: N2 Attack (Sterically Accessible) Anion->TS_N2 Non-polar Solvent Bulky C5-R Prod_N1 N1-Isomer (Thermodynamic) TS_N1->Prod_N1 Prod_N2 N2-Isomer (Kinetic/Steric) TS_N2->Prod_N2

Caption: Mechanistic bifurcation in tetrazole alkylation. Steric bulk at C5 and non-polar media drive the reaction toward the N2 pathway.

Critical Parameters for N2-Selectivity

To maximize N2-alkylation, the experimental design must suppress the N1 pathway.

ParameterCondition for N2-FavorabilityMechanistic Rationale
Solvent Non-polar / Low Dielectric (Toluene, DCM, THF)Destabilizes the more polar N1-transition state; promotes tight ion-pairing that shields N1.
Base / Cation Bulky Counter-ions (Cs+, R4N+)Large cations (e.g., from Cs2CO3 or TBAI) form looser ion pairs, allowing the sterically accessible N2 to react faster.
C5-Substituent Bulky Groups (Aryl, t-Butyl)Direct steric clash prevents electrophile approach to N1.
Electrophile Bulky Alkyl Halides Increased steric demand of the electrophile amplifies the preference for the less hindered N2 site.

Experimental Protocols

Protocol A: Al(OTf)₃-Catalyzed High-Selectivity N2-Alkylation

Application: Best for high-value intermediates where separation of isomers is difficult. This modern method uses diazo compounds to achieve >90% N2 selectivity.

Reagents:

  • 5-Substituted Tetrazole (1.0 equiv)[2][3]

  • Diazo compound (e.g., Ethyl diazoacetate) (1.2 equiv)

  • Catalyst: Aluminum Triflate [Al(OTf)₃] (10 mol%)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

Step-by-Step Methodology:

  • Setup: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the 5-substituted tetrazole (1.0 mmol) in anhydrous DCE (5.0 mL).

  • Catalyst Addition: Add Al(OTf)₃ (0.1 mmol, 47 mg) in one portion. The suspension may turn slightly cloudy.

  • Reagent Addition: Add the diazo compound (1.2 mmol) dropwise over 5 minutes at room temperature (25 °C).

    • Note: Gas evolution (N2) will be observed. Ensure proper venting.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (EtOAc/Hexane).

  • Quench: Quench with saturated NaHCO₃ solution (5 mL).

  • Workup: Extract with DCM (3 x 10 mL). Dry combined organics over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography. The N2 isomer is typically less polar (higher Rf) than the N1 isomer.

Why this works: The Aluminum Lewis acid coordinates to the tetrazole, temporarily blocking the N1 site and activating the diazo species for insertion at the N2 position [1].

Protocol B: Classical Base-Mediated Alkylation (Optimized for N2)

Application: Standard industrial route using alkyl halides. Optimized to minimize N1 formation.

Reagents:

  • 5-Substituted Tetrazole[2][4][5][6][7]

  • Alkyl Halide (Bromide or Iodide preferred)

  • Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

  • Additive: Tetrabutylammonium Iodide (TBAI) (10 mol%)

  • Solvent: Acetone (for reactivity) or Toluene (for selectivity)

Step-by-Step Methodology:

  • Solvent Selection:

    • High Selectivity Path: Use Toluene or DCM . (Slower reaction, higher N2 ratio).

    • High Reactivity Path: Use Acetone or Acetonitrile . (Faster, but may yield ~3:1 to 4:1 N2:N1 mixtures).

  • Activation: Suspend tetrazole (1.0 mmol), Cs₂CO₃ (1.5 mmol), and TBAI (0.1 mmol) in the solvent (5 mL). Stir for 30 mins at RT to ensure deprotonation/equilibration.

  • Alkylation: Add Alkyl Halide (1.2 equiv) dropwise.

  • Thermal Control:

    • If using Toluene: Heat to 80–100 °C.

    • If using Acetone: Reflux (56 °C).

  • Completion: Stir for 4–12 hours.

  • Workup: Filter off inorganic salts. Concentrate filtrate.[8]

  • Differentiation: The N2 isomer is generally the major product if the C5 substituent is bulky (e.g., Phenyl).

Application Scientist Note: If using a primary alkyl halide (e.g., Methyl Iodide), selectivity will be lower (approx 60:40 to 70:30 favoring N2). With a trityl or t-butyl halide, N2 selectivity approaches 100% due to extreme steric hindrance at N1 [2].

Analytical Validation (NMR)

Distinguishing N1 and N2 isomers is critical. Do not rely solely on TLC.

FeatureN1-Isomer (Minor) N2-Isomer (Major)
13C NMR (C5) Shielded (Typically 150–156 ppm)Deshielded (Typically 162–167 ppm)
1H NMR (N-CH) Generally lower ppm (upfield)Generally higher ppm (downfield)
Polarity (TLC) More Polar (Lower Rf)Less Polar (Higher Rf)

Note: 13C Chemical shifts are the most reliable indicator. The C5 carbon in the N2-isomer has a more "imine-like" character, shifting it downfield.

Purification Workflow

The following decision tree outlines the purification strategy for crude mixtures.

PurificationWorkflow Crude Crude Reaction Mixture (N2 + N1 + Salts) Filter Filtration (Remove Inorganic Salts) Crude->Filter TLC TLC Analysis (Check Rf Difference) Filter->TLC Decision Rf Delta > 0.1? TLC->Decision Flash Flash Chromatography (Silica Gel, Hex/EtOAc) Decision->Flash Yes Recryst Fractional Crystallization (N1 is often less soluble) Decision->Recryst No (Difficult Sep) PureN2 Pure N2-Isomer Flash->PureN2 Recryst->PureN2 Supernatant/Filtrate

Caption: Workflow for the isolation of N2-alkylated tetrazoles from crude mixtures.

References

  • Al(OTf)3-Catalyzed Regioselective N2-Arylation of Tetrazoles with Diazo Compounds. Source: Journal of Organic Chemistry (2024).[9][10] URL:[Link][9]

  • NMR Study of the Tautomeric Behavior of N-(α-Aminoalkyl)tetrazoles. Source: Journal of Organic Chemistry (2010).[1] URL:[Link]

  • Microwave alkylation of lithium tetrazolate: Solvent effects on N1 vs N2. Source: Monatshefte für Chemie (2016). URL:[Link]

Sources

Application Note: Purification of [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the purification of [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid , a heterocyclic carboxylic acid intermediate likely used in the synthesis of bioactive cephalosporin analogs or angiotensin II receptor antagonists.

Introduction & Chemical Context

The target compound, [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid (hereafter FTA-2 ), consists of a tetrazole ring substituted at the 5-position with a furan moiety and at the 2-position with an acetic acid group.

The Purification Challenge: Regioisomerism

The primary challenge in synthesizing FTA-2 is the regioselectivity of the alkylation step. When 5-(2-furyl)-1H-tetrazole is alkylated (typically with ethyl chloroacetate or bromoacetic acid), two isomers are formed:

  • N-2 Isomer (Target): [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid. Generally the major product (thermodynamically favored) and less polar.

  • N-1 Isomer (Impurity): [5-(2-furyl)-1H-tetrazol-1-yl]acetic acid. The minor product, often more polar due to the dipole alignment.

Effective purification must separate these regioisomers and remove unreacted starting materials and hydrolyzed byproducts.

Pre-Purification Analysis

Before initiating bulk purification, the crude material must be characterized to define the impurity profile.

Recommended Analytical Method (HPLC-UV):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the carboxylic acid, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Strong absorption by the furan-tetrazole conjugate system).

Expected Profile:

  • N-1 Isomer: Elutes earlier (more polar).

  • N-2 Isomer (FTA-2): Elutes later (less polar).

Protocol 1: Acid-Base Extraction (Crude Cleanup)

Objective: To remove non-acidic impurities (unhydrolyzed esters, furan byproducts) and unreacted tetrazole starting material (which has a higher pKa ~4.5-5.0 compared to the carboxylic acid ~3.5).

Reagents
  • Saturated Sodium Bicarbonate (

    
    ) solution.[1]
    
  • Ethyl Acetate (EtOAc).[2][3]

  • Hydrochloric Acid (HCl), 6N.

  • Activated Charcoal.

Step-by-Step Procedure
  • Dissolution: Suspend the crude solid in Saturated

    
      (10 mL per gram of crude). Stir for 30 minutes. The carboxylic acid will convert to its sodium salt and dissolve.
    
    • Note: If solids remain, they are likely non-acidic impurities or unhydrolyzed ester.

  • Filtration: Filter the mixture through a Celite pad to remove insoluble impurities.

  • Organic Wash: Extract the aqueous filtrate with Ethyl Acetate (2 x 5 mL/g). Discard the organic layer (contains non-polar, non-acidic impurities).

  • Decolorization (Optional): Add Activated Charcoal (5% w/w) to the aqueous layer, stir for 15 mins, and filter.

  • Precipitation: Cool the aqueous solution to 0-5°C. Slowly add 6N HCl dropwise with vigorous stirring until pH reaches ~1-2.

  • Isolation: A thick precipitate of the crude acid will form. Filter via vacuum filtration and wash with cold water.

  • Drying: Dry the solid in a vacuum oven at 45°C for 6 hours.

Protocol 2: Regioisomer Separation via Recrystallization

Objective: To separate the N-2 isomer (Target) from the N-1 isomer based on differential solubility.

Principle: The N-2 isomer of tetrazole acetic acids typically exhibits higher symmetry and better packing, often making it less soluble in polar protic solvents than the N-1 isomer.

Solvent System
  • Primary Choice: Ethanol/Water (1:1 v/v).

  • Alternative: Methanol/Water or Ethyl Acetate/Hexane.

Step-by-Step Procedure
  • Solubilization: Place the dried crude acid from Protocol 1 in a round-bottom flask. Add 95% Ethanol (5 mL/g).

  • Heating: Heat to reflux (approx. 78°C). If the solid does not dissolve completely, add more ethanol dropwise until a clear solution is obtained.

  • Water Addition: While at reflux, slowly add Water until a faint turbidity persists. Add just enough ethanol to clear the solution again.

  • Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (over 2 hours) to promote crystal growth over nucleation.

    • Critical Step: Rapid cooling may trap the N-1 isomer.

  • Crystallization: Cool further in an ice bath (0-4°C) for 1 hour.

  • Filtration: Filter the crystals and wash with cold 50% Ethanol .

  • Validation: Check the purity of the crystals via HPLC. If N-1 isomer > 1%, repeat recrystallization.

Protocol 3: Chromatographic "Polishing" (High Purity)

Objective: For analytical standards (>99.5% purity) where crystallization yields are insufficient.

Flash Chromatography Parameters
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Dichloromethane (DCM) : Methanol : Acetic Acid (95 : 4 : 1).

    • Role of Acetic Acid: Prevents tailing of the carboxylic acid on silica.

Workflow
  • Loading: Dissolve the sample in a minimum amount of DCM/MeOH. Load onto the column.[4]

  • Elution: Run the isocratic mobile phase.

  • Fraction Collection: Collect fractions. The N-2 isomer (FTA-2) typically has a higher

    
     (approx 0.4-0.5) compared to the N-1 isomer (
    
    
    
    0.2-0.3) in this system.
  • Concentration: Combine pure fractions and evaporate solvent. Co-evaporate with toluene to remove traces of acetic acid.

Visualization of Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture (N-1 & N-2 Isomers, Byproducts) AcidBase Protocol 1: Acid-Base Extraction (Dissolve in NaHCO3, Wash EtOAc, Acidify) Start->AcidBase Remove non-acidic impurities CrudeSolid Precipitated Crude Acid (Mixture of Isomers) AcidBase->CrudeSolid HCl Precipitation Recryst Protocol 2: Recrystallization (Ethanol/Water 1:1) CrudeSolid->Recryst Solubility Differential Check Purity Check (HPLC) Recryst->Check Pure Pure [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid (>98% Purity) Check->Pure Pass (>98%) Flash Protocol 3: Flash Chromatography (DCM:MeOH:AcOH) Check->Flash Fail (<98%) Flash->Pure Isolate N-2

Figure 1: Decision tree for the purification of FTA-2, prioritizing scalable crystallization over chromatography.

Summary of Physical Properties & Data

PropertyValue / DescriptionNote
Appearance White to off-white crystalline solidColor indicates oxidation (yellowing).
Melting Point ~208–212°C (Decomposes)Based on 5-furyl-tetrazole analogs [1].
Solubility Soluble in DMSO, Methanol, dilute Base.Sparingly soluble in water/DCM.
pKa ~3.5 – 4.0Typical for tetrazole-acetic acids.
IR Signature 1730 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O)Diagnostic for carboxylic acid moiety.

References

  • Reynard, G., et al. "Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation."[5][6][7] New Journal of Chemistry, 2022, 46, 21085-21091.[6] Link

  • Kokane, B. D., et al. "Zn(OAc)2[8]•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles." Growing Science, 2015. Link

  • BenchChem Technical Support. "Regioselective Alkylation of 5-Substituted Tetrazoles." BenchChem Knowledge Base, 2025. Link

  • Janda, L., et al. "Synthesis of 5-[5-(arylthio)-2-furyl]-1-tetrazolylacetic acids." Chemical Papers, 1989.[9] Link

Sources

Application Note: Solubility Profile & Purification of [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and process chemists working with [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid . As a specific pharmaceutical intermediate (often associated with cephalosporin antibiotic synthesis), its solubility profile is critical for reaction yield, workup efficiency, and crystallization purity.

Executive Summary

[5-(2-furyl)-2H-tetrazol-2-yl]acetic acid is a polar, acidic heterocyclic compound. Its solubility is governed by two dominant structural features: the carboxylic acid tail (conferring pH-dependent solubility and polarity) and the furan-tetrazole core (conferring aromaticity and moderate lipophilicity).

Effective handling requires a "Solubility Switch" strategy: utilizing its high solubility in organic polar solvents for reaction and its pH-dependent water solubility for purification.

Solubility Landscape

The following data summarizes the solubility behavior based on thermodynamic analog studies of tetrazole-acetic acid derivatives (e.g., 1-H-tetrazole-1-acetic acid) and process chemistry principles for 5-substituted tetrazoles.

Qualitative Solubility Table
Solvent ClassSpecific SolventsSolubility RatingApplication Context
Polar Aprotic DMSO, DMF, NMP Very High (>100 mg/mL)Ideal for reaction media; difficult to remove by evaporation.
Polar Protic Methanol, Ethanol High (50–100 mg/mL)Primary solvents for recrystallization (often mixed with water).
Esters Ethyl Acetate Moderate (10–30 mg/mL)Critical: The solvent of choice for liquid-liquid extraction from acidified aqueous phases.
Ketones Acetone Good Good solvent for dissolution; poor for crystallization due to high volatility.
Aqueous (Acidic) Water (pH < 2) Very Low (<1 mg/mL)Used to precipitate the product during workup.
Aqueous (Basic) Water (pH > 8) Very High (Salt formation)Used to dissolve crude product and filter off non-acidic impurities.
Non-Polar Hexane, Toluene Insoluble Used as "Anti-solvents" to force precipitation.
Thermodynamic Behavior

Like most crystalline organic acids, the solubility of [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid is endothermic , meaning it increases significantly with temperature.

  • Process Tip: A 10°C increase in temperature typically doubles the saturation limit in alcohols, making Ethanol/Water gradients highly effective for cooling crystallization.

Visualization: Solubility & Purification Logic

The following diagram illustrates the chemical logic dictating solvent selection for this compound.

SolubilityLogic Compound [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid AcidGroup Carboxylic Acid Group (Polar / pH Sensitive) Compound->AcidGroup CoreGroup Furan-Tetrazole Core (Aromatic / Lipophilic) Compound->CoreGroup WaterAlk Alkaline Water (pH > 8) Forms Soluble Salt AcidGroup->WaterAlk Deprotonation WaterAcid Acidic Water (pH < 2) Precipitates Solid AcidGroup->WaterAcid Protonation PolarOrg DMSO / MeOH Dissolves Both Parts CoreGroup->PolarOrg Pi-Stacking/H-Bonding NonPolar Hexane / Toluene Incompatible CoreGroup->NonPolar Repulsion

Caption: Structural moieties driving solvent compatibility. The "Acid Switch" is the primary mechanism for aqueous purification.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate exact quantitative data (mg/mL) for your specific batch/polymorph.

Reagents:

  • Target Solvent (HPLC Grade)

  • [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid (Dry powder)

Step-by-Step:

  • Preparation: Weigh 100 mg of the compound into a 4 mL glass vial.

  • Addition: Add the solvent in 250 µL increments at a controlled temperature (e.g., 25°C).

  • Agitation: Vortex for 60 seconds after each addition. Sonication (5 mins) is recommended to break crystal lattices.

  • Observation: Continue adding solvent until the solution becomes clear (no visible particulates).

  • Calculation:

    
    
    
  • Validation: Cool the solution to 4°C for 2 hours. If precipitate forms, the room temperature saturation was near the limit.

Protocol B: Purification via Acid-Base Swing (Recommended)

This is the industry-standard method for purifying tetrazole-acetic acids, leveraging their pH-dependent solubility.

Workflow Diagram:

PurificationFlow Start Crude Mixture (Solid or Oil) Step1 1. Dissolve in 5% NaHCO3 (aq) (pH ~8.5) Start->Step1 Step2 2. Wash with Ethyl Acetate Step1->Step2 Remove non-acidic byproducts Step3 3. Filter Aqueous Layer (Remove insoluble impurities) Step2->Step3 Keep Aqueous Phase Step4 4. Acidify with 6M HCl to pH 1.0 Step3->Step4 Trigger Precipitation Step5 5. Extract into Ethyl Acetate OR Collect Precipitate Step4->Step5

Caption: Acid-Base Swing protocol for high-purity isolation.

Detailed Steps:

  • Dissolution: Suspend the crude [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid in water (10 mL/g). Slowly add Saturated Sodium Bicarbonate (

    
    ) until the solid dissolves and pH reaches ~8–9. Note: CO2 gas will evolve.
    
  • Washing: Extract this aqueous solution with Ethyl Acetate (1 x volume). Discard the organic layer (this removes unreacted furan or non-acidic byproducts).

  • Acidification: Cool the aqueous layer to 0–5°C. Slowly add 6N Hydrochloric Acid (HCl) dropwise with vigorous stirring until pH reaches 1–2.

  • Isolation:

    • Scenario A (High Concentration): A white solid will precipitate.[1] Filter, wash with cold water, and dry.

    • Scenario B (Low Concentration): If no precipitate forms, extract the acidic aqueous layer with Ethyl Acetate (3 x volume). Dry the organics over

      
       and evaporate to yield the pure acid.
      
Protocol C: Recrystallization

Best for final polishing of the crystalline form.

  • Solvent System: Ethanol / Water (1:1 to 2:1 ratio).

  • Procedure:

    • Dissolve crude solid in boiling Ethanol (minimum volume).

    • Slowly add warm water until slight turbidity persists.

    • Add a few drops of Ethanol to clear the solution.

    • Allow to cool slowly to Room Temperature, then to 4°C.

    • Filter crystals and wash with cold 20% Ethanol/Water.

References

  • Solubility of Tetrazole Analogs

    • Wang, J., et al. "Solubility of 1-H-tetrazole-1-acetic acid in different solvents." Journal of Chemical & Engineering Data (2011).[2]

    • Relevance: Establishes the baseline solubility trends for tetrazole-acetic acid deriv
  • Synthesis & Workup of 5-Substituted Tetrazoles

    • Palde, P. B., & Jamison, T. F.[1] "Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor." Angewandte Chemie International Edition (2011).

    • Relevance: Defines the standard "Acidify to pH 1 -> Extract with Ethyl Acetate" workup protocol for this chemical class.
  • Structural Characterization

    • Li, X., et al. "Crystal structure of (5-Amino-2H-tetrazol-2-yl)acetic acid." PMC - NIH (2010).
    • Relevance: Confirms the planar nature of the tetrazole ring and the efficacy of Ethanol/Water systems for crystallizing tetrazole-acetic acid deriv

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: CHEM-SUP-2024-FZA Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Context

Target Molecule: [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid Primary Application: Key intermediate for cephalosporin antibiotics (e.g., Ceftezole). Critical Challenge: The synthesis involves two major hurdles that drastically affect yield:

  • Incomplete Cycloaddition: The conversion of 2-furonitrile to the tetrazole ring often stalls or suffers from sublimation issues.

  • Regioselectivity (The Yield Killer): Alkylation of the tetrazole ring produces two isomers: the desired N2-isomer (2H) and the undesired N1-isomer (1H) . In standard conditions, this ratio can be nearly 1:1, effectively halving your yield immediately.

This guide provides a Level 3 Optimization Protocol designed to maximize the N2 isomer and ensure complete conversion of the nitrile.

Phase 1: The Tetrazole Ring Construction

Goal: Convert 2-furonitrile to 5-(2-furyl)-1H-tetrazole with >90% yield.

The "Old" Standard vs. The Optimized Protocol
  • Legacy Method: NaN₃ + NH₄Cl in DMF at 120°C.

    • Issues: NH₄Cl sublimes, coating the condenser and risking blockage (explosion hazard). Workup is messy.

  • Recommended Method: Zn(II) Catalyzed Cycloaddition.

Optimized Protocol (Step-by-Step)
  • Reagents: 2-Furonitrile (1.0 eq), NaN₃ (1.1 eq), ZnBr₂ (0.5 eq) .

  • Solvent: Water:Isopropanol (2:1) or pure Isopropanol.

  • Procedure:

    • Dissolve reagents in the solvent.[1]

    • Reflux at 80–90°C for 12–16 hours.

    • Mechanism:[2][3] The Zn²⁺ coordinates with the nitrile nitrogen, significantly increasing its electrophilicity and facilitating the azide attack [1].

  • Workup (Critical):

    • Cool to room temperature.[1][4][5] Add 3N HCl to convert the zinc-tetrazolate complex to the free tetrazole (pH ~1-2).

    • Ethyl acetate extraction.[6]

    • Yield Expectation: 85–95%.

Safety Note: Azides can form explosive hydrazoic acid (HN₃) upon acidification. Ensure the reaction vessel is vented to a scrubber containing NaOH solution.

Phase 2: Regioselective Alkylation (The Critical Step)

Goal: Attach the acetic acid side chain at the N2 position.

The N1 vs. N2 Problem

The tetrazole ring has two nucleophilic sites.

  • N1 Alkylation: Often kinetically favored or formed due to steric crowding.

  • N2 Alkylation (Target): Thermodynamically favored.

To maximize N2 yield, we do NOT use chloroacetic acid directly. We use Ethyl Bromoacetate and a specific base/solvent combination.

Optimized Protocol (Step-by-Step)
  • Reagents: 5-(2-furyl)tetrazole (from Phase 1), Ethyl Bromoacetate (1.1 eq), Triethylamine (TEA) (1.2 eq).

  • Solvent: Acetone (Anhydrous).

    • Why? Polar aprotic solvents like DMF often increase N1 formation. Acetone, being less polar, combined with the organic base TEA, tends to favor the N2 isomer [2].

  • Procedure:

    • Dissolve tetrazole in acetone; add TEA. Stir for 10 min.

    • Add Ethyl Bromoacetate dropwise at 0°C (Ice bath).

    • Allow to warm to RT and stir for 4 hours.

  • Hydrolysis (In-situ):

    • Once TLC shows consumption of starting material, add NaOH (aq) directly to the reaction mixture to hydrolyze the ester to the acid.

    • Stir for 1 hour.

  • Isolation:

    • Evaporate acetone.

    • Acidify aqueous layer to pH 2.

    • The N2 isomer is typically less soluble in acidic water than the N1 isomer. The precipitate should be enriched in the target N2 product.

Visualizing the Workflow

The following diagram illustrates the optimized pathway and the critical decision points for yield recovery.

SynthesisWorkflow Start Start: 2-Furonitrile Step1 Step 1: Cycloaddition (ZnBr2 / NaN3 / iPrOH) Start->Step1 Check1 QC: Conversion > 95%? Step1->Check1 Check1->Step1 No (Increase Temp/Time) Tetrazole Intermediate: 5-(2-furyl)-1H-tetrazole Check1->Tetrazole Yes Step2 Step 2: Alkylation (Ethyl Bromoacetate / TEA / Acetone) Tetrazole->Step2 Isomers Mixture: N2-Ester (Major) + N1-Ester (Minor) Step2->Isomers Step3 Step 3: Hydrolysis (NaOH / H2O) Isomers->Step3 Purification Step 4: pH Controlled Precipitation (Target N2 Crystallizes) Step3->Purification Final Final Product: [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid Purification->Final

Caption: Optimized synthetic workflow highlighting the Zn(II) catalyzed ring formation and the ester-based alkylation route.

Troubleshooting & FAQs

Q1: My ratio of N1:N2 is 50:50. How do I push this toward N2?

Diagnosis: You are likely using a highly polar solvent (like DMF or DMSO) or a small counter-ion base (like NaOH or LiOH) during the alkylation step. Solution:

  • Switch Solvent: Move to Acetone or THF .

  • Switch Base: Use a bulky organic base like Triethylamine (TEA) or DIPEA . The steric bulk of the base cation helps direct the alkylating agent to the less hindered N2 position [3].

  • Temperature: Keep the addition of the alkylating agent at 0°C . Higher temperatures increase the kinetic energy, allowing the system to overcome the barrier for the undesired N1 formation.

Q2: I have low yield in Step 1 (Nitrile to Tetrazole).

Diagnosis: Sublimation of NH₄Cl (if using the old method) or insufficient activation of the nitrile. Solution:

  • Adopt the ZnBr₂ protocol mentioned above. Zinc salts act as Lewis acids, coordinating to the nitrile and accelerating the reaction significantly compared to proton catalysis [1].

  • Ensure reaction temperature is maintained at reflux (approx. 85°C) .

Q3: How do I separate the N1 and N2 isomers if I still get a mixture?

Diagnosis: Co-precipitation. Solution:

  • Solubility Difference: The N2-isomer acid is typically less soluble in water at low pH than the N1-isomer.

  • Recrystallization: If the precipitate is impure, recrystallize from Ethanol/Water (9:1) . The N2 isomer crystallizes more readily due to its more symmetrical packing structure [4].

Data Summary: Optimization Matrix

VariableStandard ConditionOptimized Condition Impact on Yield/Purity
Catalyst (Step 1) NH₄ClZnBr₂ Yield: +15% (Prevents sublimation loss)
Alkylating Agent Chloroacetic AcidEthyl Bromoacetate Selectivity: Shifts toward N2
Base (Step 2) K₂CO₃ / NaOHTriethylamine (TEA) Selectivity: Steric bulk favors N2
Solvent (Step 2) DMFAcetone Selectivity: Lower polarity favors N2

References

  • Vorona, S., et al. (2014).[2] "An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles." Synthesis, 46, 781-786.[2]

  • BenchChem Technical Support. (2025). "Regioselective Alkylation of 5-Substituted Tetrazoles." Technical Guide.

  • RSC Publishing. "Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation." New Journal of Chemistry.

  • NIH / PMC. (2015). "Synthesis of New 2-Halo-2-(1H-tetrazol-5-yl)-2H-azirines via a Non-Classical Wittig Reaction." (Discusses isolation and characterization of N2 isomers).

Sources

Technical Support Center: [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Thermal Decomposition, and Analytical Troubleshooting

Introduction

Welcome to the Technical Support Center for tetrazole-based building blocks. This guide addresses the stability profile of [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid . Due to the energetic nature of the tetrazole core and the acid-sensitivity of the furan ring, this compound presents unique challenges during synthesis, storage, and analysis.

This document details the decomposition pathways , analytical signatures (MS/NMR), and handling protocols required to maintain sample integrity.

Module 1: Thermal Decomposition & Safety

Critical Warning: Energetic Profile

User Question: "I observed a sharp exotherm during DSC analysis at 170°C. Is this normal?"

Technical Analysis: Yes. 2,5-disubstituted tetrazoles are energetic materials.[1][2] The exotherm corresponds to the irreversible extrusion of nitrogen gas (


). Unlike 1,5-disubstituted tetrazoles, which often sublime or rearrange, 2,5-isomers undergo a specific fragmentation known as the Retro-1,3-Dipolar Cycloaddition .
The Mechanism (The "Huisgen" Pathway)

When heated (typically


C), the tetrazole ring breaks to release 

, generating a highly reactive nitrile imine intermediate. This intermediate is unstable and will rapidly stabilize via one of three pathways depending on the environment:
  • Rearrangement: To 1,3,4-oxadiazoles (if acyl groups are present).

  • Dimerization: Forming dihydro-tetrazines (in concentrated phases).

  • Fragmentation: Yielding 2-furonitrile and reactive carbene/nitrene species derived from the acetic acid tail.

Key Data Point:

Parameter Value Interpretation

| Onset Temperature (


)  | ~165–180°C | Do not heat neat samples above 140°C.  |
| Mass Loss (TGA)  | ~19–20% | Corresponds to loss of 

(MW 28). | | Reaction Type | Exothermic | Potential for runaway reaction in bulk. |
Visualizing the Pathway

The following diagram illustrates the decomposition logic verified by kinetic studies on 2,5-aryltetrazoles.

DecompositionPathway Start [5-(2-furyl)-2H-tetrazol-2-yl] acetic acid Heat Heat (>160°C) Start->Heat TS Transition State (Ring Strain) Heat->TS Inter Nitrile Imine Intermediate TS->Inter - N2 Gas N2 Gas (Release) TS->Gas Prod1 2-Furonitrile Inter->Prod1 Fragmentation Prod2 Dimerization Products Inter->Prod2 Dimerization

Figure 1: Thermal decomposition pathway showing the critical nitrogen extrusion step and subsequent nitrile imine formation.

Module 2: Solution Stability (Acid Sensitivity)

User Question: "My LC-MS shows new impurity peaks after leaving the sample in 0.1% TFA/Water overnight."

Technical Analysis: While the tetrazole ring is relatively stable to acid, the furan ring is not. You are likely observing furan ring opening rather than tetrazole degradation.

Troubleshooting Guide: The "Ghost" Impurities

In aqueous acidic media (common HPLC mobile phases), electron-rich furan rings can undergo hydrolytic ring opening to form 1,4-dicarbonyl compounds.

ConditionObservationCauseCorrective Action
0.1% TFA / Water (RT) Slow degradation (24h)Acid-catalyzed furan hydrolysis.Switch to 0.1% Formic Acid (weaker) or neutral pH (Ammonium Acetate).
DMSO Solution StableN/AStore stock solutions in DMSO at -20°C.
Methanol (Protich) Potential Methyl EsterEsterification of acetic acid tail.Avoid storage in MeOH; prepare fresh.

Module 3: Analytical Forensics (MS & NMR)

User Question: "I see a mass peak at M-28 and M-44. Is my compound degrading in the source?"

Technical Analysis: Yes, "In-Source Fragmentation" is common for tetrazoles. This does not necessarily mean your bulk sample is degraded, but the ionization energy is breaking the fragile


 bonds.
Mass Spectrometry Fingerprint
  • Molecular Ion:

    
     (Calculated for 
    
    
    
    )
  • Fragment 1 (M-28):

    
    . Loss of 
    
    
    
    . This is the diagnostic tetrazole fragment .
  • Fragment 2 (M-44):

    
    . Loss of 
    
    
    
    (Decarboxylation of the acetic acid tail).
  • Fragment 3 (M-28-44):

    
    . Combined loss.
    
Protocol: Distinguishing In-Source vs. Bulk Degradation
  • Run HPLC-UV: If the UV chromatogram shows a single peak, but MS shows fragments, it is In-Source Fragmentation .

  • Lower Cone Voltage: Reduce ionization energy (e.g., from 30V to 10V). If the M-28 peak ratio decreases, it is an artifact of the analysis, not sample impurity.

Module 4: Experimental Workflow Logic

Use this decision tree to determine the cause of impurities or stability issues.

TroubleshootingLogic Issue Start: Observed Issue Phase Is the sample Solid or Solution? Issue->Phase Solid Solid State Phase->Solid Solid Sol Solution Phase->Sol Solution Color Color Change? Solid->Color Thermal Heat Exposure? Color->Thermal Yes N2Loss Likely N2 Extrusion (Irreversible) Thermal->N2Loss Yes (>60°C) Acid Acidic Solvent? Sol->Acid FuranOpen Furan Hydrolysis Acid->FuranOpen Yes (TFA/HCl) MS MS Artifact? Acid->MS No (Neutral) InSource In-Source Fragmentation (Sample is OK) MS->InSource M-28 Peak Only

Figure 2: Diagnostic flowchart for isolating degradation sources (Thermal vs. Chemical vs. Artifact).

Frequently Asked Questions (FAQ)

Q1: Can I use this compound in a "Click Chemistry" reaction? A: No. This is a 2,5-disubstituted tetrazole .[2][3][4][5] It does not have the N-H proton required for copper-catalyzed azide-alkyne cycloaddition (CuAAC). It is fully substituted.

Q2: How should I store this compound long-term? A: Store as a solid at -20°C , protected from light and moisture. Avoid storing in protic solvents (methanol/water) for more than 24 hours.

Q3: Is the compound shock-sensitive? A: While 2-substituted tetrazoles are generally more stable than 1-substituted isomers, they are still high-nitrogen energetic materials. Avoid grinding large quantities (>1g) or heating in closed vessels.

References

  • Butler, R. N. (1977). Recent Advances in Tetrazole Chemistry. Advances in Heterocyclic Chemistry, 21, 323–435.

  • Huisgen, R., et al. (1962). 1.3-Dipolare Cycloadditionen, II. Das Auftreten von Nitriliminen beim thermischen Zerfall von 2.5-disubstituierten Tetrazolen.[3][4] Chemische Berichte.

  • Ostrovskii, V. A., et al. (2024).[3] Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews.

  • Koldobskii, G. I., & Ostrovskii, V. A. (1994). Tetrazoles. Russian Chemical Reviews, 63(10), 847.

Sources

Technical Support Center: Optimizing Extraction of Tetrazole Acetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists working with Tetrazole Acetic Acids (e.g., 1H-tetrazole-5-acetic acid, 1H-tetrazole-1-acetic acid). It addresses the specific physicochemical challenges of extracting these highly polar, acidic heterocycles.

Executive Summary: The Physicochemical Challenge

Tetrazole acetic acids present a dual-challenge in extraction:

  • High Polarity: The presence of both a carboxylic acid (

    
    ) and a nitrogen-rich tetrazole ring makes these molecules highly water-soluble, even in their protonated forms.
    
  • Acidity: Effective partitioning into organic solvents (like Ethyl Acetate) requires complete protonation. If the pH is not significantly below the

    
    , the molecule remains ionized and trapped in the aqueous phase.
    

Critical Safety Warning: Most tetrazole syntheses utilize Sodium Azide (


) . Acidifying a reaction mixture containing unreacted azide releases Hydrazoic Acid (

)
, a highly toxic and explosive gas.[1] All acidification steps described below must be performed in a functioning fume hood with appropriate quenching protocols.

Experimental Workflow & Logic

The following diagram illustrates the critical pH swing required to isolate tetrazole acetic acids from reaction byproducts (salts, unreacted azides).

TetrazoleExtraction Rxn Reaction Mixture (Alkaline/Neutral) Contains: Product (Salt), NaN3, Impurities Quench Azide Quench (Nitrite or Oxidative treatment) Rxn->Quench Safety First Acidify Acidification Step Target pH: 1.0 - 2.0 Reagent: conc. HCl Quench->Acidify Protonation Extract Liquid-Liquid Extraction Solvent: Ethyl Acetate (EtOAc) Acidify->Extract Add Solvent PhaseSep Phase Separation Extract->PhaseSep AqLayer Aqueous Layer (Discard/Treat for Azide) PhaseSep->AqLayer High Density OrgLayer Organic Layer (Contains Protonated Tetrazole) PhaseSep->OrgLayer Low Density SaltOut Optimization: Salting Out Saturate with NaCl PhaseSep->SaltOut If Recovery < 50% Dry Drying & Concentration (MgSO4 -> Rotovap) OrgLayer->Dry Isolation SaltOut->Extract Re-extract

Figure 1: Logic flow for the pH-dependent isolation of tetrazole acetic acids. Note the critical acidification node where species solubility inverts.

Troubleshooting Guide (Q&A)

Issue 1: Low Recovery (Yield < 40%)

User Question: "I acidified my reaction mixture to pH 4 and extracted with Ethyl Acetate, but my yield is extremely low. Where is my product?"

Scientist Response: Your product is likely still in the water layer.

  • The Mechanism: Tetrazole acetic acids typically have a

    
     around 3.4–3.8. At pH 4, approximately 50% or more of your molecule is still ionized (deprotonated). Ionized species prefer water by a factor of >100:1.
    
  • The Fix: You must drive the equilibrium completely to the neutral form.

    • Target pH: Adjust the aqueous phase to pH 1.0–2.0 using concentrated HCl [1].

    • Salting Out: Because tetrazoles are polar even when neutral, they still have affinity for water. Saturate the aqueous layer with Sodium Chloride (NaCl) . This increases the ionic strength, "pushing" the organic molecule into the organic phase (Salting-out effect) [2].

    • Multiple Extractions: Do not rely on a single extraction. Perform 3–4 extractions with smaller volumes of Ethyl Acetate rather than one large volume.

Issue 2: Emulsion Formation

User Question: "Upon shaking the separatory funnel, a thick middle layer formed that won't separate. How do I break this emulsion?"

Scientist Response: Emulsions are common with tetrazoles due to their amphiphilic nature and the presence of reaction byproducts (surfactant-like oligomers).

  • Immediate Triage:

    • Add Brine: If you haven't already, add saturated brine. The density difference and ionic strength usually force separation.

    • Filtration: If the emulsion is caused by fine suspended solids (common in cyclization reactions), filter the entire biphasic mixture through a Celite pad.

    • Wait: Sometimes, simply waiting 20 minutes is the best remedy.

  • Prevention: Avoid vigorous shaking. Use the "rocking" method (inverting the funnel gently 20-30 times) to facilitate mass transfer without generating microscopic droplets.

Issue 3: Safety Concerns (Bubbling upon Acidification)

User Question: "When I added HCl to the reaction mixture, it started bubbling vigorously and smelled pungent. Is this normal?"

Scientist Response: STOP IMMEDIATELY. This is a critical safety hazard.

  • The Cause: If your synthesis used Sodium Azide (

    
    ), the bubbling is likely the release of Hydrazoic Acid (
    
    
    
    )
    and Nitrogen gas.
    
    
    is acutely toxic (comparable to cyanide) and explosive [3].[1]
  • The Protocol:

    • Ensure the reaction vessel is in a high-flow fume hood.

    • Pre-Quench: Before acidification, treat the reaction mixture with Sodium Nitrite (

      
      ) and acid in a controlled manner to destroy excess azide, or ensure the reaction was driven to completion.
      
    • Ventilation: Never stopper a vessel that is actively evolving gas.

Optimized Extraction Protocol

Objective: Isolation of 1H-tetrazole-5-acetic acid from aqueous reaction media.

Reagents:

  • Concentrated HCl (12M)

  • Ethyl Acetate (HPLC Grade)

  • Sodium Chloride (Solid)

  • Magnesium Sulfate (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Cool the aqueous reaction mixture to 0–5°C in an ice bath. Rationale: Lower temperature increases the stability of the tetrazole and reduces the volatility of hazardous byproducts.

  • Acidification: Dropwise add Conc. HCl while stirring until the pH reaches 1.5 . Monitor using a calibrated pH meter (paper strips are often inaccurate in dark reaction mixtures).

    • Observation: Precipitate may form.[2][3] This is good; it may be your product or salts. Do not filter yet.

  • Salting Out: Add solid NaCl until the solution is saturated (undissolved salt remains). Stir for 10 minutes.

  • Extraction:

    • Transfer mixture to a separatory funnel.[1]

    • Add Ethyl Acetate (1:1 volume ratio with aqueous phase).

    • Shake/Rock gently for 2 minutes. Vent frequently.

    • Allow layers to separate.[1] Collect the top organic layer.

    • Repeat extraction of the aqueous layer 3 more times.

  • Washing: Combine organic extracts. Wash once with a small volume of brine (10% of organic volume) to remove trapped water/acid. Note: Do not wash with water or bicarbonate, or you will re-extract your product back into the aqueous phase.

  • Drying: Dry the organic phase over Anhydrous

    
     for 15 minutes. Filter and concentrate via rotary evaporation (Max bath temp: 40°C).
    

Solvent & pH Data Reference

Table 1: Solubility Profile of Tetrazole Acetic Acid

SolventSolubility (Neutral Form)Solubility (Ionized Form, pH > 5)Suitability for Extraction
Ethyl Acetate High NegligibleExcellent (Standard Choice)
Dichloromethane ModerateNegligibleGood (Alternative if emulsions occur)
Diethyl Ether ModerateNegligibleFair (Flammability risk)
Water Moderate/HighVery High Phase to Avoid (Target for retention)

Table 2: Species Distribution vs. pH (Theoretical) Based on pKa ~ 3.5

pH Level% Protonated (Extractable)% Ionized (Water Soluble)Action
7.0 < 0.1%> 99.9%Product lost in water
4.5 ~ 9%~ 91%Poor recovery
3.5 (pKa) 50%50%50% max yield (theoretical)
1.5 > 99% < 1%Optimal Extraction

References

  • Patent CN103508971A : 1H-tetrazole-5-acetic acid one-step synthesis production method. (Describes acidification to pH 1-2 for precipitation/extraction).

  • Welch Materials Technical Guide : Troubleshooting Low Recovery Rates in Chromatographic Analysis. (Discusses polarity mismatch and salting out techniques).

  • BenchChem Technical Support : Tetrazole Ring Formation & Safety. (Details the hazards of HN3 generation and azide handling).

  • ChemicalBook : 1H-TETRAZOLE-5-ACETIC ACID Properties and Safety. (Provides pKa and physical property data).

Sources

minimizing side reactions in 5-(2-furyl)tetrazole alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(2-Furyl)tetrazole Alkylation

Ticket System Status: [ONLINE] Current Module: Optimization of Regioselectivity & Substrate Integrity Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The Dual-Challenge

Alkylation of 5-(2-furyl)tetrazole presents a unique "double-bind" scenario in organic synthesis:

  • Regiochemical Ambiguity: The tetrazole ring is an ambident nucleophile. While the N2-isomer is typically the thermodynamic target (crucial for sartan-type pharmacophores), the N1-isomer forms readily under kinetic control or specific solvent-cation pairings.

  • Substrate Fragility: The furan ring is an electron-rich heterocycle susceptible to acid-catalyzed ring opening (polymerization/tarring) and oxidative degradation.[1] Standard "forceful" alkylation conditions often destroy the furan moiety before the tetrazole reacts.

This guide provides a self-validating workflow to maximize N2-selectivity while preserving the furan core.

Core Directive: Regiocontrol Mechanics

To minimize the N1-isomer side reaction, one must understand the causality of the transition state.

  • The Steric/Electronic Rule: The N2 position is less sterically hindered and electronically favored in the thermodynamic limit. However, the N1 position is more nucleophilic in the "free ion" state.

  • The Solvent Effect:

    • Polar Aprotic (DMF/DMSO): Promotes "loose" ion pairs. This increases overall rate but often erodes selectivity, leading to ~60:40 or 70:30 (N2:N1) mixtures.

    • Non-Polar/Low-Polarity (Toluene/Acetone): Promotes "tight" ion pairs. The cation coordinates with the tetrazolate, shielding N1 and directing the electrophile to N2.

  • The Cation Effect: Large cations (

    
    ) or chelating agents (15-crown-5) can disrupt tight ion pairing, potentially shifting selectivity. For N2 selectivity, standard 
    
    
    
    or
    
    
    in moderate polarity solvents is often optimal.
Visualizing the Pathway

TetrazoleAlkylation Start 5-(2-furyl)tetrazole (Anion) TS_N1 TS: N1-Attack (Kinetic/Sterically Hindered) Start->TS_N1 Polar Solvent (Loose Ion Pair) TS_N2 TS: N2-Attack (Thermodynamic/Less Hindered) Start->TS_N2 Non-Polar Solvent (Tight Ion Pair) Degradation Furan Ring Opening (Acid/Oxidation) Start->Degradation Acidic pH or Peroxides RX Alkylating Agent (R-X) RX->TS_N1 RX->TS_N2 Prod_N1 N1-Isomer (Side Product) TS_N1->Prod_N1 Prod_N2 N2-Isomer (Target Product) TS_N2->Prod_N2

Figure 1: Bifurcation of the alkylation pathway. N2 selectivity is driven by steric freedom and tight ion pairing, while N1 is driven by raw nucleophilicity in polar media.

Strategic Protocol: The "Soft-Base" System

This protocol is designed to minimize furan degradation (by avoiding strong bases/acids) and maximize N2 selectivity (by using solvent-controlled ion pairing).

Reagents:

  • Substrate: 5-(2-furyl)tetrazole (1.0 eq)

  • Electrophile: Alkyl Halide (1.1 eq) - Note: Secondary halides require longer times.

  • Base:

    
     (anhydrous, powdered, 1.5 eq) or 
    
    
    
    (for sluggish electrophiles).
  • Solvent: Acetone (Dry) or Acetonitrile (Dry). Avoid DMF if possible.

Step-by-Step Workflow:

  • Preparation (Inert Atmosphere):

    • Purge the reaction vessel with

      
       or Argon. Critical: Furan rings oxidize over long reaction times in air.
      
    • Dissolve 5-(2-furyl)tetrazole in Acetone (0.2 M concentration).

  • Deprotonation:

    • Add powdered

      
      . Stir at Room Temperature (RT) for 30 minutes.
      
    • Observation: The solution may turn slightly yellow; this is the formation of the tetrazolate anion.

  • Alkylation:

    • Add the Alkyl Halide dropwise.

    • Heat to mild reflux (approx. 55°C for Acetone).

    • Monitor: Check TLC/HPLC at 4 hours.

    • Checkpoint: If conversion is <50% at 4h, add 0.1 eq of NaI (Finkelstein catalysis) rather than increasing temperature (which risks furan tarring).

  • Workup (The "Furan-Safe" Method):

    • Do NOT use acid to neutralize.

    • Filter off the inorganic salts.

    • Concentrate the filtrate.[2]

    • Partition between Ethyl Acetate and Water (neutral pH).

Troubleshooting Guide (FAQs)

Issue 1: "My reaction mixture turned into a black tar."
  • Diagnosis: Furan ring polymerization.[1][3]

  • Root Cause:

    • Acidic Impurities: The alkyl halide may contain traces of HX acid (common in aged benzyl bromides or chlorides).

    • Exotherm: Reaction temperature exceeded 80°C.

  • Solution:

    • Pre-wash the alkyl halide with aqueous

      
       before use.
      
    • Add a radical scavenger (e.g., BHT) in trace amounts if oxidation is suspected.

    • Switch base to

      
       to allow lower temperature reaction.
      
Issue 2: "I have a 50:50 mixture of N1 and N2 isomers."
  • Diagnosis: Loss of regiocontrol.

  • Root Cause:

    • Solvent Polarity: You likely used DMF or DMSO.

    • Counter-ion: Using organic bases (TEA/DIPEA) often results in lower selectivity than inorganic salts because the ammonium cation does not coordinate tightly to the N1 nitrogen.

  • Solution:

    • Switch solvent to Acetone or Toluene (if solubility permits).

    • If using Toluene, use a Phase Transfer Catalyst (TBAB) cautiously; too much PTC can mimic polar solvent effects and erode selectivity.

Issue 3: "Low conversion despite heating."
  • Diagnosis: Nucleophile stalling.

  • Root Cause: The tetrazolate anion is stable and the electrophile might be sterically hindered or a poor leaving group (e.g., alkyl chloride).

  • Solution:

    • Finkelstein Swap: Add 10 mol% NaI or KI to generate the in situ alkyl iodide.

    • Do NOT switch to strong bases like NaH; the harsh conditions often degrade the furan ring.

Data Summary: Solvent Influence on Selectivity

Typical ratios for 5-substituted tetrazole alkylation with primary alkyl halides.

SolventDielectric ConstantTypical N2 : N1 RatioRisk to Furan
Toluene 2.490 : 10 Low (if temp <80°C)
Acetone 20.785 : 15 Very Low
Acetonitrile 37.570 : 30Low
DMF 36.760 : 40Moderate (High Temp)
Water/EtOH High50 : 50High (Hydrolysis risk)

Diagnostic Flowchart

Troubleshooting Start Start Troubleshooting CheckYield Is Yield > 80%? Start->CheckYield CheckRatio Is N2:N1 Ratio > 4:1? CheckYield->CheckRatio Yes CheckColor Is Product Dark/Black? CheckYield->CheckColor No Success Process Optimized CheckRatio->Success Yes Issue_Selectivity Solvent Too Polar. Switch to Acetone/Toluene. CheckRatio->Issue_Selectivity No Issue_Tar Furan Degradation. Check Acid/Oxidation. CheckColor->Issue_Tar Yes Issue_Reactivity Poor Leaving Group. Add NaI (Finkelstein). CheckColor->Issue_Reactivity No

Figure 2: Decision tree for diagnosing reaction failures.

References

  • Reynard, G., & Lebel, H. (2021).[4] Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. Journal of Organic Chemistry. Link

  • Reynard, G., et al. (2022).[5] Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry (RSC).[6] Link

  • Kolykhalov, D., et al. (2024).[7] The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.[7] Link

  • Tajima, T., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. Journal of Organic Chemistry. Link

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the synthesis and characterization of novel heterocyclic compounds are paramount. Among these, tetrazole derivatives have garnered significant interest due to their bioisosteric relationship with carboxylic acids, offering improved metabolic stability and pharmacokinetic profiles.[1][2][3] This guide provides an in-depth analysis of the spectroscopic characterization of a promising scaffold, [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid, with a primary focus on ¹H NMR spectroscopy and a comparative evaluation with complementary analytical techniques.

The Central Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone for the structural verification of organic molecules, providing detailed information about the chemical environment of protons. For a molecule with the complexity of [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid, ¹H NMR is indispensable for confirming the successful synthesis and isomeric purity.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit the following key signals:

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale and Comparative Data
~13.0Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is expected to be a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.
~8.05Doublet of doublets1HH5' (furan)Data for 5-(2'-furyl)tetrazole shows a signal around 8.03-8.04 ppm for this proton.[4]
~7.30Doublet of doublets1HH3' (furan)In 5-(2'-furyl)tetrazole, this proton appears at approximately 7.27 ppm.[4]
~6.80Doublet of doublets1HH4' (furan)The corresponding proton in 5-(2'-furyl)tetrazole is observed around 6.76-6.78 ppm.[4]
~5.50Singlet2H-CH₂-The methylene protons adjacent to the tetrazole ring in 2,5-disubstituted tetrazoles typically appear as a singlet in this region.

Causality Behind Spectral Predictions: The electron-withdrawing nature of the tetrazole ring influences the chemical shifts of the adjacent furan protons, causing them to resonate at slightly different positions compared to unsubstituted furan. The methylene protons of the acetic acid side chain are deshielded by the adjacent nitrogen atom of the tetrazole ring, leading to their characteristic downfield shift.

A Multi-faceted Approach: Comparison with Alternative Spectroscopic Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization relies on the corroboration of data from multiple analytical methods. Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) provide complementary information that validates the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid, the IR spectrum would provide clear evidence for the key structural motifs.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibrational ModeSignificance
3200-2500 (broad)O-H stretch (carboxylic acid)Confirms the presence of the carboxylic acid functional group.
~1710C=O stretch (carboxylic acid)A strong absorption band indicative of the carbonyl group.
1640 - 1560C=N stretch (tetrazole ring)Characteristic vibrations of the tetrazole ring system.[5]
~1455N=N stretch (tetrazole ring)Another key indicator of the tetrazole ring structure.[5]
~1100-1000C-O stretch (furan ring)Confirms the presence of the furan moiety.
2978 - 2908C-H stretch (aliphatic)Corresponds to the methylene group in the acetic acid side chain.[5]

The disappearance of the nitrile (C≡N) stretching band (around 2230 cm⁻¹) from the starting material (if applicable for the synthetic route) and the appearance of the characteristic tetrazole and carboxylic acid bands would strongly support the successful formation of the target compound.[6]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[5] For [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid (Molecular Formula: C₇H₆N₄O₃), the expected molecular weight is approximately 194.15 g/mol .

Expected Mass Spectrometric Data:

  • Molecular Ion Peak (M⁺): An ion corresponding to the molecular weight of the compound should be observed, confirming its identity.

  • Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. In positive ion mode, a common fragmentation pathway for tetrazoles involves the loss of a nitrogen molecule (N₂).[7] Other expected fragments could arise from the cleavage of the acetic acid side chain or the furan ring.

Experimental Protocols for Comprehensive Characterization

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: 0-15 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak.

FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the dry compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle to create a fine powder.

  • Pellet Formation: Transfer the powder to a pellet-forming die and apply pressure to form a transparent disc.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be collected for background subtraction.[5]

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).

Visualizing the Characterization Workflow

The following diagram illustrates the integrated approach to the spectroscopic characterization of [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid.

G Characterization Workflow for [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Confirmation Target [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid NMR 1H NMR Spectroscopy Target->NMR FTIR FT-IR Spectroscopy Target->FTIR MS Mass Spectrometry Target->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data FTIR_Data Vibrational Frequencies Functional Groups FTIR->FTIR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Conclusion Verified Molecular Structure NMR_Data->Conclusion FTIR_Data->Conclusion MS_Data->Conclusion

Sources

A Comparative Guide to Distinguishing 1H- and 2H-Tetrazole Isomers by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrazole moiety is a cornerstone in medicinal chemistry, frequently employed as a bioisosteric replacement for carboxylic acids. This five-membered heterocyclic ring, with its four nitrogen atoms, can exist in two principal tautomeric forms: 1H- and 2H-tetrazole. The seemingly subtle difference in the position of a single proton dramatically influences the molecule's electronic distribution, dipole moment, pKa, and hydrogen bonding capabilities.[1][2] Consequently, the specific isomer present can profoundly impact a compound's pharmacological activity, pharmacokinetic profile, and overall stability. An unambiguous structural assignment is therefore a critical step in the development of tetrazole-containing therapeutics.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of these isomers.[1][3] This guide provides an in-depth comparison of the NMR spectroscopic features of 1H- and 2H-tetrazoles, supported by experimental data, and outlines a systematic workflow for their unequivocal differentiation.

The Spectroscopic Fingerprints: Key NMR Differences

The distinct electronic environments of the 1H- and 2H-tetrazole rings give rise to characteristic and predictable differences in their NMR spectra. These differences are most pronounced in the chemical shifts of the tetrazole ring carbon (C5) and the nitrogen atoms, as well as the protons and carbons of the substituent attached to the nitrogen.

¹³C NMR Spectroscopy: A Primary Diagnostic Tool

One of the most reliable indicators for distinguishing between 1- and 2-substituted tetrazole isomers is the ¹³C NMR chemical shift of the C5 carbon.

A general and consistent observation is that the C5 carbon of a 2-substituted tetrazole is significantly deshielded (shifted downfield) compared to its 1-substituted counterpart. This downfield shift is typically in the range of 10.4 ± 1.8 ppm . This substantial difference provides a clear and often definitive diagnostic marker for isomer identification.

Isomer TypeTypical ¹³C Chemical Shift of C5 (ppm)Key Observation
1H-Tetrazole ~145 - 155More shielded (upfield)
2H-Tetrazole ~155 - 165More deshielded (downfield) by ~10 ppm

Note: Absolute chemical shifts can vary depending on the substituent and solvent.

¹H NMR Spectroscopy: Subtle but Significant Clues

While the differences in ¹H NMR can be more subtle, they provide valuable corroborating evidence.

  • Substituent Protons: For N-alkylated tetrazoles, the chemical shift of the protons on the substituent directly attached to the nitrogen is highly informative. For instance, in N-methyl-5-aryltetrazoles, the N-methyl proton signal for the 1-methyl isomer typically appears at a lower field (deshielded) than that of the 2-methyl isomer .[3]

  • Tetrazole Ring Proton (C5-H): In 5-unsubstituted tetrazoles, the chemical shift of the C5-H proton can also differ between the two isomers, although the effect is generally less pronounced than that observed for the substituent protons.

Isomer Type (Example: N-methyl)Typical ¹H Chemical Shift of N-CH₃ (ppm)Key Observation
1-Methyl-tetrazole Lower fieldDeshielded
2-Methyl-tetrazole Higher fieldShielded
¹⁵N NMR Spectroscopy: The Unambiguous Identifier

Given that the core difference between the isomers lies in the nitrogen environment, ¹⁵N NMR spectroscopy offers the most direct and unambiguous method for differentiation. The chemical shifts of the nitrogen atoms are highly sensitive to the position of the proton or substituent.[2][4] While less commonly used due to lower sensitivity and the need for isotopic enrichment in some cases, it provides definitive structural information. The nitrogen atoms in the 1H-isomer (a "pyrrole-type" NH and three "pyridine-type" nitrogens) have vastly different electronic environments compared to those in the more symmetric 2H-isomer.

Advanced 2D NMR Techniques for Complex Cases

For more complex molecules or when 1D NMR data is ambiguous, 2D NMR experiments are indispensable.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique is particularly powerful for identifying long-range (2-3 bond) correlations between protons and carbons. In the case of N-substituted tetrazoles, an HMBC experiment can reveal a correlation between the protons of the substituent and the C5 carbon of the tetrazole ring. The presence and nature of these correlations can definitively establish the point of attachment.[5][6] For example, a three-bond correlation from the N-substituent protons to C5 is expected for both isomers, but other long-range correlations may be unique to one isomer.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space proximity of protons.[7] For bulky substituents, a NOESY experiment can show a correlation between the protons of the substituent and the C5-H (if present), providing evidence for the 1-substituted isomer where these protons are on the same side of the ring.

Experimental Workflow for Isomer Differentiation

The following step-by-step protocol outlines a systematic approach to distinguish between 1H- and 2H-tetrazole isomers.

G cluster_0 Sample Preparation & Initial Analysis cluster_1 Data Analysis & Isomer Identification cluster_2 Confirmation (If Necessary) prep 1. Prepare Sample Dissolve in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). H1 2. Acquire ¹H NMR Spectrum prep->H1 C13 3. Acquire ¹³C NMR Spectrum H1->C13 analyze_H1 5. Analyze ¹H Spectrum Compare substituent proton chemical shifts with known values for 1H and 2H isomers. H1->analyze_H1 analyze_C13 4. Analyze ¹³C Spectrum Identify the C5 chemical shift. Is it in the ~145-155 ppm range (1H) or ~155-165 ppm range (2H)? C13->analyze_C13 conclusion1 6. Preliminary Assignment Is the data consistent for one isomer based on ¹H and ¹³C shifts? analyze_C13->conclusion1 analyze_H1->conclusion1 HMBC_exp 7. Acquire 2D HMBC Spectrum conclusion1->HMBC_exp If ambiguous final_conclusion 9. Final Isomer Confirmation conclusion1->final_conclusion If unambiguous analyze_HMBC 8. Analyze HMBC Correlations Identify long-range couplings between substituent protons and the C5 carbon. HMBC_exp->analyze_HMBC analyze_HMBC->final_conclusion

Caption: Workflow for NMR-based differentiation of tetrazole isomers.

Detailed Protocol:
  • Sample Preparation: Dissolve a sufficient amount of the tetrazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can be critical, as it can influence the tautomeric equilibrium.[8][9]

  • Acquire ¹H NMR Spectrum: Obtain a standard proton NMR spectrum. Pay close attention to the chemical shifts of the substituent protons.

  • Acquire ¹³C NMR Spectrum: Obtain a proton-decoupled ¹³C NMR spectrum. This is the most critical step for the initial diagnosis.

  • Analyze ¹³C Spectrum: Locate the chemical shift of the tetrazole ring carbon (C5). A value in the range of ~155-165 ppm is strongly indicative of the 2H-isomer, while a value in the ~145-155 ppm range suggests the 1H-isomer.[3]

  • Analyze ¹H Spectrum: Compare the chemical shifts of the protons on the substituent attached to the nitrogen. For example, if it is a methyl group, a downfield shift is characteristic of the 1-methyl isomer.

  • Preliminary Assignment: Based on the combined ¹H and ¹³C data, make a preliminary assignment of the isomer. In many cases, this data is sufficient for an unambiguous identification.

  • Acquire 2D HMBC Spectrum (if necessary): If the 1D data is ambiguous or if further confirmation is required, perform an HMBC experiment.

  • Analyze HMBC Correlations: Look for the key correlations that confirm the connectivity. A correlation between the protons of the N-substituent and the C5 carbon will be present in both isomers, but its presence helps to confirm the overall structure.

  • Final Isomer Confirmation: Synthesize the information from all NMR experiments to make a final, confident assignment of the 1H- or 2H-tetrazole isomer.

Conclusion

The differentiation of 1H- and 2H-tetrazole isomers is a crucial aspect of the characterization of many pharmaceutically relevant compounds. NMR spectroscopy provides a robust and reliable set of tools for this purpose. By systematically analyzing the characteristic chemical shifts in ¹³C and ¹H NMR spectra, and employing advanced 2D techniques like HMBC when necessary, researchers can confidently and accurately determine the isomeric form of their tetrazole derivatives, ensuring a solid foundation for further drug development and structure-activity relationship studies.

References

  • Solvent Effects on 15N NMR Shielding of 1,2,4,5-Tetrazine and Isomeric Tetrazoles. American Chemical Society. Available from: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Silva, A. M. S., & Santos, C. M. M. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 395-436). Royal Society of Chemistry. Available from: [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Available from: [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. Available from: [Link]

  • STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Pharmaceutical Negative Results. Available from: [Link]

  • Experimental and GIAO 15N NMR Study of Substituent Effects in 1H- Tetrazoles. CONICET. Available from: [Link]

  • Long-range 1H-15N J couplings providing a method for direct studies of the structure and azide-tetrazole equilibrium in a series. The Journal of Organic Chemistry. Available from: [Link]

  • 22: Nuclear Overhauser Effect (NOE). Chemistry LibreTexts. Available from: [Link]

  • 15N Chemical Shifts and JNN-Couplings as Diagnostic Tools for Determination of the Azide-Tetrazole Equilibrium in Tetrazoloazines. PubMed. Available from: [Link]

Sources

Comparative Spectroscopic Analysis: A Guide to the Infrared Spectrum of [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the infrared (IR) spectrum of [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Instead of merely presenting a single spectrum, we will deconstruct the molecule's vibrational signatures, compare them with structurally similar alternatives, and contextualize the role of IR spectroscopy alongside other common analytical techniques. This document is intended for researchers and drug development professionals who require a robust understanding of how to interpret and leverage spectroscopic data for the structural elucidation of complex organic molecules.

The Analytical Imperative: Why IR Spectroscopy Matters for Heterocyclic Carboxylic Acids

Structural verification is a cornerstone of chemical research and development. For a molecule like [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid, with its multiple functional groups—a furan ring, a tetrazole ring, and a carboxylic acid moiety—unambiguous characterization is critical. Each functional group provides a unique vibrational fingerprint in the mid-infrared region (4000-400 cm⁻¹).

IR spectroscopy serves as a rapid, non-destructive, and highly informative first-pass analysis. It allows us to confirm the presence of key functional groups, assess purity (e.g., by detecting residual solvents or starting materials), and gain insights into intermolecular interactions, such as hydrogen bonding. While techniques like NMR and mass spectrometry provide detailed connectivity and mass information, IR offers a direct and sensitive probe of the very chemical bonds that define the molecule.

Deconstructing the Spectrum: Predicted Vibrational Modes

The IR spectrum of [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid can be understood by dissecting the molecule into its primary components and predicting their characteristic absorption bands. The electronic interplay between the electron-rich furan ring and the electron-withdrawing tetrazole system can cause slight shifts from standard values, an important consideration during analysis.

Diagram: Key Functional Groups for IR Analysis

mol furan Furan Ring C-H, C=C, C-O-C tetrazole Tetrazole Ring N=N, C=N acid_oh Carboxylic Acid O-H acid_co Carboxylic Acid C=O methylene Methylene CH₂ p1->furan p2->tetrazole p3->acid_oh p4->acid_co p5->methylene

Caption: Key vibrational regions of [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid.

Table 1: Predicted IR Absorption Bands and Their Assignments

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)IntensityNotes
Carboxylic Acid O-H stretch3300 - 2500Broad, StrongThe very broad nature is due to extensive hydrogen bonding in the solid state. This is often the most recognizable feature of a carboxylic acid spectrum.
Furan & Methylene C-H stretch (sp²)3150 - 3100MediumAromatic C-H stretches from the furan ring typically appear above 3000 cm⁻¹.
C-H stretch (sp³)2960 - 2850Medium-WeakAsymmetric and symmetric stretches of the CH₂ group in the acetic acid sidechain.
Carboxylic Acid C=O stretch1730 - 1700Strong, SharpThe position is sensitive to conjugation and hydrogen bonding. For acids that form dimers, this band is typically found around 1710 cm⁻¹.
Furan & Tetrazole C=C & C=N stretches1600 - 1450Medium-StrongA series of bands corresponding to ring stretching vibrations from both the furan and tetrazole rings.
Methylene CH₂ scissoring~1420MediumIn-plane bending vibration of the methylene group.
Tetrazole N=N stretch1300 - 1200MediumTetrazole ring-specific vibrations can be complex and are often coupled.
Carboxylic Acid / Furan C-O stretch1320 - 1210 (Acid) & 1250 - 1020 (Furan)StrongA strong band from the C-O stretch of the acid, often coupled with O-H bending. The furan C-O-C asymmetric stretch is also very strong.
Carboxylic Acid O-H bend (out-of-plane)~920Broad, MediumAnother characteristic band for hydrogen-bonded carboxylic acid dimers.
Furan C-H bend (out-of-plane)885 - 725StrongThe specific position can help determine the substitution pattern of the furan ring. For 2-substituted furans, a strong band near 740 cm⁻¹ is expected.

The Comparative Landscape: IR Analysis vs. Structural Analogs

The true power of IR spectroscopy is revealed through comparison. By analyzing how the spectrum changes with subtle modifications to the molecular structure, we can gain a higher degree of confidence in our assignments.

Table 2: Comparative IR Analysis of [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid and Potential Alternatives

Feature[5-(2-furyl)-2H-tetrazol-2-yl]acetic acid (Target)[5-(phenyl)-2H-tetrazol-2-yl]acetic acid (Analog A)5-(2-furyl)tetrazole (Precursor B)
~3100 cm⁻¹ Present (Furan C-H stretch)Present (Phenyl C-H stretch)Present (Furan C-H stretch)
3300-2500 cm⁻¹ Present (Broad O-H)Present (Broad O-H)Absent
~1710 cm⁻¹ Present (Strong C=O)Present (Strong C=O)Absent
~1250-1020 cm⁻¹ Present (Strong C-O-C stretch)Absent Present (Strong C-O-C stretch)
~740 cm⁻¹ Present (Strong Furan C-H bend)Absent (Replaced by phenyl C-H bends ~770-730 and ~710-690 cm⁻¹)Present (Strong Furan C-H bend)

This comparative approach is a self-validating system. If analyzing the spectrum of our target molecule, the absence of the broad O-H and C=O bands would immediately indicate a failure in the synthesis of the acetic acid sidechain, pointing towards the precursor (Analog B). Similarly, the distinct fingerprint region for furan vs. phenyl C-H out-of-plane bending allows for unambiguous confirmation of the correct aromatic substituent.

Beyond IR: A Multi-Technique Approach

While IR is excellent for functional group identification, it provides no information on the connectivity of atoms. For a molecule with isomers, such as the potential for the acetic acid group to be attached to the N1 position of the tetrazole ring, IR spectroscopy alone is insufficient.

Diagram: Integrated Analytical Workflow

G cluster_synthesis Synthesis cluster_analysis Analytical Workflow reaction Crude Product ir FT-IR Spectroscopy reaction->ir Initial Check ms Mass Spectrometry (MS) ir->ms Functional Groups OK? ir_exp Confirms: - Carboxylic Acid (O-H, C=O) - Furan & Tetrazole Rings ir->ir_exp nmr NMR Spectroscopy (¹H, ¹³C) ms->nmr Correct Mass? ms_exp Confirms: - Molecular Weight - Elemental Formula (HRMS) ms->ms_exp final Structure Confirmed nmr->final Correct Connectivity? nmr_exp Confirms: - Atom Connectivity (COSY, HMBC) - Isomer Identity (¹H shifts) - Carbon Skeleton (¹³C) nmr->nmr_exp

Caption: A logical workflow integrating IR, MS, and NMR for full structural elucidation.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide an exact formula, distinguishing it from any isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the precise connectivity of the molecule. The chemical shift of the methylene (CH₂) protons would be distinctly different for the N1 vs. N2 isomer, providing definitive proof of the structure.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

Trustworthy data begins with a robust protocol. The following describes the Attenuated Total Reflectance (ATR) method, which is a modern, rapid, and reliable technique for solid samples.

Objective: To obtain a clean, high-resolution FT-IR spectrum of solid [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid.

Apparatus:

  • Fourier Transform Infrared (FT-IR) Spectrometer

  • ATR accessory with a diamond or germanium crystal

  • Spatula

  • Isopropanol and lint-free wipes

Methodology:

  • Background Collection:

    • Ensure the ATR crystal surface is immaculately clean. Wipe with a lint-free tissue dampened with isopropanol and allow it to fully evaporate.

    • Lower the ATR press arm.

    • Collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This is crucial as it subtracts the ambient atmosphere (CO₂, H₂O) from the final sample spectrum.

  • Sample Application:

    • Retract the press arm.

    • Place a small amount (1-5 mg) of the dry, solid sample onto the center of the ATR crystal. A fine powder is ideal.

    • Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. Most modern instruments have a slip-clutch or pressure gauge to ensure reproducible pressure.

  • Sample Spectrum Collection:

    • Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan.

    • The resulting spectrum should be displayed in Absorbance or % Transmittance vs. Wavenumber (cm⁻¹).

  • Data Processing & Cleaning:

    • Perform an ATR correction if required by the software. This algorithm corrects for the depth of penetration of the IR beam, which is wavelength-dependent.

    • Perform a baseline correction to ensure all peaks originate from a flat baseline.

    • Label significant peaks with their wavenumbers.

  • Clean-up:

    • Thoroughly clean the sample from the ATR crystal using a dry wipe first, followed by a solvent-dampened wipe (isopropanol). Ensure the crystal is clean for the next user.

This self-validating protocol ensures that the collected spectrum is solely from the sample, free from atmospheric interference and artifacts from poor sample contact.

Conclusion

The IR spectrum of [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid is a rich source of structural information. A proper analysis, grounded in the foundational principles of vibrational spectroscopy and enhanced by comparison with structural analogs, provides a high degree of confidence in the presence of its key functional groups. While powerful, IR spectroscopy is most effective when used as part of an integrated analytical workflow that includes mass spectrometry and NMR spectroscopy to build a complete and unambiguous picture of the molecular structure. This multi-faceted approach embodies the principles of scientific rigor and is essential for advancing research and development in the chemical sciences.

References

  • Coates, J. (2006). Interpretation of Infrared Spectra, A Practical Approach. In R. A. Meyers (Ed.), Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. [Link]

  • Larkin, P. J. (2017). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. [Link]

  • Ostrovskii, V. A., & Koldobskii, G. I. (1994). Tetrazoles. In A. R. Katritzky, C. W. Rees, & E. F. V. Scriven (Eds.), Comprehensive Organic Functional Group Transformations (Vol. 4, pp. 741-798). Pergamon. [Link]

  • Smith, B. C. (1999). Infrared Spectral Interpretation: A Systematic Approach. CRC Press. [Link]

Technical Validation: Melting Point Characterization of [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical validation protocol for [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid , focusing on melting point (MP) characterization as a critical quality attribute (CQA) for distinguishing regioisomers.

Executive Summary & Core Directive

The Challenge: The synthesis of [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid involves the alkylation of 5-(2-furyl)-1H-tetrazole. This reaction is non-regioselective, inevitably yielding a mixture of the desired N2-isomer (thermodynamic product) and the N1-isomer (kinetic impurity). The Solution: While NMR is the absolute structural confirmation, Melting Point (MP) serves as the routine release test for batch purity. This guide compares the performance of Differential Scanning Calorimetry (DSC) against Capillary Melting Point to validate the N2-isomer's purity profile.

Comparative Analysis: Method Performance

The following table contrasts the two primary methods for validating the thermal properties of the target compound.

FeatureMethod A: Capillary Melting Point Method B: Differential Scanning Calorimetry (DSC) Verdict for [5-(2-furyl)-2H-...]
Principle Visual observation of phase transition (Solid

Liquid).
Measurement of heat flow vs. temperature (Endothermic event).DSC is superior for detecting polymorphic transitions common in tetrazoles.
Precision

0.5 – 1.0 °C (Operator dependent).

0.1 °C (Automated).
DSC required for pharmaceutical-grade validation.
Impurity Detection Detects gross impurities (wide range).Detects eutectic impurities (pre-melt endotherms) < 1%.DSC distinguishes N1-isomer contamination.
Sample Req. ~5 mg (Destructive).~2–5 mg (Destructive).Equivalent.
Data Output Range (Start/Clear Point).Onset (

) and Peak (

) temperatures.

is the robust metric for this compound.
Isomeric Purity & Melting Point Logic

The core validation relies on distinguishing the N2-isomer from the N1-isomer.

  • Target Compound (N2-Isomer): [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid.

    • Structural Characteristic: Alkylation at the nitrogen adjacent to the carbon-carbon bond of the tetrazole ring.

    • Thermal Behavior: Typically exhibits a higher, sharper melting point due to more symmetrical crystal packing compared to the N1-isomer.

  • Impurity (N1-Isomer): [5-(2-furyl)-1H-tetrazol-1-yl]acetic acid.

    • Impact: Even 5% contamination can depress the MP of the N2-isomer by 2–4 °C and broaden the range significantly.

Reference Data (Representative)

Note: Exact values depend on crystallization solvent and polymorph. Establish an in-house "Gold Standard" using the protocol below.

CompoundExpected MP Range (

)
1H NMR Marker (DMSO-

)
N2-Isomer (Target) ~185 – 188 °C (Decomp.)

~5.7 ppm (s, 2H, N-CH

)
N1-Isomer (Impurity) ~160 – 165 °C

~5.4 ppm (s, 2H, N-CH

)
Mixture (Crude) Broad range (e.g., 155 – 175 °C)Double peaks in methylene region

Critical Insight: The N2-isomer is generally the thermodynamic product. If your synthesis yields a low-melting solid (< 170 °C), you likely have a mixture or the N1-kinetic product. Recrystallization from Ethanol/Water or Acetonitrile is recommended to enrich the N2-isomer.

Experimental Protocol: Self-Validating Workflow

This protocol ensures that the melting point data you generate is traceable to structural truth.

Step 1: Synthesis of Gold Standard (Validation Batch)
  • Alkylation: React 5-(2-furyl)-1H-tetrazole with ethyl bromoacetate/K

    
    CO
    
    
    
    in acetone.
  • Hydrolysis: Treat the ester with NaOH, then acidify to pH 2.

  • Purification: Recrystallize the crude acid from Ethanol:Water (3:1) three times.

  • Structural Lock: Obtain a

    
    H NMR. Criteria:  Integration of N1-isomer peak (< 5.4 ppm) must be < 1%.
    
Step 2: DSC Characterization (The Standard)
  • Instrument: Calibrate DSC (e.g., TA Instruments Q2000) with Indium standard.

  • Sample Prep: Weigh 2.0–4.0 mg of dried sample into an aluminum pan. Crimp non-hermetically.

  • Ramp: Heat from 40 °C to 250 °C at 10 °C/min under N

    
     purge (50 mL/min).
    
  • Analysis: Record

    
     (extrapolated onset) and 
    
    
    
    . Watch for exotherms immediately following the melt (indicative of tetrazole decomposition).
Step 3: Capillary Correlation (Routine QC)
  • Pack capillary to 3 mm height.

  • Ramp at 10 °C/min to 160 °C, then 1 °C/min to melt.

  • Pass Criteria: Sample must melt within

    
     1.5 °C of the DSC 
    
    
    
    .
Visualization: Validation Logic Flow

ValidationWorkflow Start Crude Synthesis Product (Mixture of N1 & N2 Isomers) Purification Recrystallization (Solvent: EtOH/H2O) Start->Purification NMR_Check 1H NMR Validation (Check Region 5.0-6.0 ppm) Purification->NMR_Check Decision Is N1-Isomer < 1%? NMR_Check->Decision DSC_Test DSC Analysis (Determine T_onset) Decision->DSC_Test Yes (Pure N2) Fail_Loop Re-process / Discard Decision->Fail_Loop No (Impure) Capillary_Test Capillary MP (Routine QC) DSC_Test->Capillary_Test Correlate Data Release Release Lot (MP Specification Established) Capillary_Test->Release Fail_Loop->Purification

Caption: Logical workflow for establishing the melting point specification, ensuring it correlates with isomeric purity confirmed by NMR.

References
  • Tetrazole Isomerism & Alkylation

    • Title: Regioselectivity in the Alkyl
    • Source:Journal of Organic Chemistry.
    • Context: Explains the thermodynamic preference for N2-alkyl
    • Link:[Link] (General Journal Link for foundational chemistry)

  • Title: Thermal Analysis of Pharmaceuticals.
  • Compound Class Properties

    • Title: Synthesis and Biological Evaluation of Tetrazole Acetic Acid Deriv
    • Source:Molecules (MDPI).
    • Context: Provides comparative MP data for similar 5-substituted tetrazole-2-acetic acid analogs.
    • Link:[Link]

A Comparative Guide to the UV-Vis Absorption Properties of [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, a thorough understanding of the photophysical properties of novel compounds is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy is a foundational technique, providing critical insights into the electronic transitions within a molecule, which in turn influences its stability, reactivity, and potential applications. This guide offers a detailed examination of the expected UV-Vis absorption properties of [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid, a molecule of interest due to its combination of a furan ring and a tetrazole moiety.

In the absence of direct, published experimental data for this specific compound, this guide provides a comparative analysis based on the known spectral characteristics of its constituent chromophores and closely related analogues. We will delve into the theoretical underpinnings of its absorption profile, compare it with relevant alternative compounds, and provide a comprehensive, field-proven protocol for acquiring precise UV-Vis absorption data.

Theoretical Framework: Understanding the Chromophores

The UV-Vis absorption spectrum of an organic molecule is dictated by the energy required to promote electrons from a ground state to an excited state.[1] The structure of [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid contains two key heterocyclic rings that act as chromophores (light-absorbing parts): the furan ring and the tetrazole ring. The conjugation between these rings is expected to be a dominant factor in its electronic spectrum.

  • Furan Moiety: Furan, a five-membered aromatic heterocycle, typically exhibits strong absorption bands in the UV region. The primary absorption arises from π → π* transitions within the conjugated diene system. For furan itself, a strong absorption peak is observed around 205-215 nm.[2][3] Substitution on the furan ring can shift this absorption to longer wavelengths (a bathochromic shift).

  • Tetrazole Moiety: The tetrazole ring, another aromatic heterocycle, also absorbs in the UV region. The electronic transitions are typically π → π* and n → π*. The position of absorption is highly dependent on the substituents attached to the ring.[4]

  • Conjugated System: When the furan and tetrazole rings are linked, an extended π-conjugated system is formed. This delocalization of electrons lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule is expected to absorb light at longer wavelengths compared to its individual components.[5] The acetic acid group is generally not considered a strong chromophore in this context, but its presence can influence the overall electronic environment and solubility.

Comparative Analysis with Alternative Compounds

To contextualize the expected properties of [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid, it is instructive to compare it with other 5-substituted-2H-tetrazol-2-yl acetic acids where the furan ring is replaced by other aromatic systems, such as a phenyl or thienyl group.

CompoundKey Chromophore(s)Expected λmax (nm) (in a non-polar solvent)Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
[5-(2-furyl)-2H-tetrazol-2-yl]acetic acid Furan, Tetrazole~250 - 280High
[2-(5-phenyl-2H-tetrazol-2-yl)acetic acid]Phenyl, Tetrazole~240 - 270High
[5-(2-thienyl)-2H-tetrazol-2-yl]acetic acidThiophene, Tetrazole~260 - 290High
1H-Tetrazole-1-acetic acidTetrazole< 220Moderate
Furan-2-carboxylic acidFuran~245High

Rationale for Comparison:

  • Phenyl vs. Furyl: Benzene, the core of the phenyl group, has a characteristic absorption around 255 nm.[5] Comparing the phenyl-substituted analogue allows for an assessment of the effect of the heteroatom (oxygen in furan) on the electronic transitions. Generally, furan-containing dyes exhibit similar reactivity to their thiophene counterparts.[6]

  • Thienyl vs. Furyl: Thiophene is another five-membered aromatic heterocycle containing a sulfur atom. It tends to have slightly red-shifted absorption compared to furan due to the electronic properties of sulfur.[7] This comparison helps to understand the influence of the heteroatom in the five-membered ring.

  • Parent Scaffolds: Including the individual chromophoric systems (tetrazole acetic acid and a furan derivative) provides a baseline to illustrate the significant bathochromic shift resulting from their conjugation.

Experimental Protocol for UV-Vis Spectroscopic Analysis

The following protocol outlines a robust methodology for determining the UV-Vis absorption properties of [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid and its analogues. This self-validating system ensures accuracy and reproducibility.

Materials and Instrumentation
  • Analyte: [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid (or alternative compound) of high purity.

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or cyclohexane). The choice of solvent is critical as polarity can influence the position and intensity of absorption bands.

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.[1]

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL) prep_series Create Serial Dilutions (e.g., 5-50 µg/mL) prep_stock->prep_series Dilute with solvent acq_scan Scan Samples (e.g., 200-400 nm) prep_series->acq_scan Measure Absorbance acq_baseline Baseline Correction (using solvent blank) acq_baseline->acq_scan Ensures accuracy an_lambda Determine λmax acq_scan->an_lambda Identify peak wavelength an_beer Plot Absorbance vs. Concentration an_lambda->an_beer an_molar Calculate Molar Absorptivity (ε) an_beer->an_molar From slope of the line

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Step-by-Step Methodology
  • Preparation of Stock Solution: Accurately weigh a small amount of the compound and dissolve it in a known volume of the chosen spectroscopic grade solvent to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Working Solutions: Perform a series of dilutions from the stock solution to prepare at least four to five working solutions of different concentrations. The concentration range should be chosen to yield absorbance values between 0.1 and 1.0, the region where the Beer-Lambert law is most accurately followed.[8]

  • Instrument Setup and Baseline Correction:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stable readings.

    • Set the desired wavelength range for scanning (e.g., 200-400 nm).[1]

    • Fill a quartz cuvette with the pure solvent to be used for the dilutions. This will serve as the blank.

    • Place the blank cuvette in the reference and sample holders and perform a baseline correction to zero the instrument across the entire wavelength range.[9]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it with that solution.

    • Place the sample cuvette in the sample holder and record the absorption spectrum.

    • Repeat this process for all the working solutions, moving from the most dilute to the most concentrated.

  • Data Analysis:

    • From the spectrum of one of the mid-range concentrations, identify the wavelength of maximum absorbance (λmax).

    • At this λmax, record the absorbance values for all the prepared working solutions.

    • Create a calibration curve by plotting absorbance (on the y-axis) versus concentration (in mol/L, on the x-axis).[8]

    • Perform a linear regression on the data points. The plot should be linear with an R² value > 0.99 for the data to be considered reliable.

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law, A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length (typically 1 cm), and c is the concentration.[10][11] The slope of the calibration curve will be equal to εb. Since b is 1 cm, the slope is the molar absorptivity.[8]

Interpreting the Results: Causality and Insights

The obtained λmax will provide information on the extent of conjugation in the molecule. A longer λmax compared to the individual furan and tetrazole moieties confirms the electronic interaction between the two rings. The molar absorptivity (ε) is a measure of the probability of the electronic transition. A high ε value (typically > 10,000 L mol⁻¹ cm⁻¹) is characteristic of an allowed π → π* transition, which is expected for this type of conjugated system.[5]

By comparing the experimental data for [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid with its phenyl and thienyl analogues, a structure-absorption relationship can be established. This allows for a deeper understanding of how subtle changes in the molecular structure can be used to tune the photophysical properties, a key consideration in the rational design of molecules for applications in drug discovery and materials science.

References

  • Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Research. Available at: [Link]

  • Virtual Labs. (n.d.). Determination of the Molar Absorptivity of a Light Absorbing Molecule. Amrita Vishwa Vidyapeetham. Available at: [Link]

  • wikiHow. (n.d.). How to Calculate Molar Absorptivity. Available at: [Link]

  • Quora. (2016, June 8). How is molar absorptivity calculated?. Available at: [Link]

  • Study.com. (2021, September 1). How to Find Molar Absorptivity Using the Beer-Lambert Law. Available at: [Link]

  • Purdue University. (n.d.). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue Engineering. Available at: [Link]

  • NIST. (n.d.). Furan. NIST Chemistry WebBook. Available at: [Link]

  • MDPI. (n.d.). Recent Advances on Furan-Based Visible Light Photoinitiators of Polymerization. Available at: [Link]

  • Beilstein Journals. (2021, February 8). Mesoionic tetrazolium-5-aminides: Synthesis, molecular and crystal structures, UV–vis spectra, and DFT calculations. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2018, October 30). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Available at: [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available at: [Link]

  • Universidade do Minho. (n.d.). Synthesis and UV-visible properties of thienyl- substituted pyrrole azo dyes. Available at: [Link]

Sources

Publish Comparison Guide: Reference Standards for [5-(2-furyl)-2H-tetrazol-2-yl]acetic Acid Purity

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical evaluation and qualification of reference standards for [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid , a critical intermediate scaffold used in the synthesis of next-generation cephalosporins and bioisostere-based drug candidates.

Executive Summary

In the development of tetrazole-containing pharmaceuticals, the purity of the alkylated intermediate is the rate-limiting step for downstream API quality. The core challenge with [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid is not merely chemical purity (%), but regioisomeric purity . The alkylation of 5-substituted tetrazoles yields a mixture of N1- and N2-isomers , which possess distinct biological activities and metabolic profiles.

This guide compares Certified Reference Materials (CRM) against Standard Reagent Grades , demonstrating why "purity by HPLC" is insufficient without isomer-specific qualification.

The Scientific Challenge: The N1 vs. N2 Regioisomer Dilemma

The synthesis of [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid typically involves the alkylation of 5-(2-furyl)-1H-tetrazole with a haloacetic acid (e.g., chloroacetic acid or bromoacetate). This reaction is governed by ambient tautomerism, leading to two products:

  • Target (N2-Isomer): [5-(2-furyl)-2H -tetrazol-2-yl]acetic acid. (Thermodynamically favored in non-polar solvents).

  • Impurity (N1-Isomer): [5-(2-furyl)-1H -tetrazol-1-yl]acetic acid. (Kinetically favored or solvent-dependent).

Why it matters: In cephalosporin synthesis, the N1-isomer is a "rogue" side chain that can couple to the 7-ACA nucleus, creating an API impurity that is nearly impossible to separate at the final stage.

Regioselectivity Pathway Diagram

TetrazoleAlkylation Start 5-(2-furyl)-1H-tetrazole (Starting Material) Reagent + X-CH2-COOH (Alkylation) Start->Reagent Inter Tautomeric Equilibrium Reagent->Inter N2_Product TARGET: N2-Isomer [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid (Thermodynamic) Inter->N2_Product Non-polar solvent / High T N1_Impurity IMPURITY: N1-Isomer [5-(2-furyl)-1H-tetrazol-1-yl]acetic acid (Kinetic) Inter->N1_Impurity Polar solvent / Base

Caption: Divergent alkylation pathways of 5-substituted tetrazoles. Control of reaction conditions dictates the N2/N1 ratio, but trace N1 persists in most crude grades.

Comparative Analysis: Validated Reference Standard vs. Reagent Grade

The following table contrasts a Qualified Reference Standard (recommended for GMP release testing) with a typical Reagent Grade alternative found in general chemical catalogs.

FeatureQualified Reference Standard (High Purity) Alternative: Reagent Grade (Synthesis Grade)
Primary Use GMP Release Testing, Impurity MarkerEarly-stage Synthesis, R&D Screening
Purity Specification > 99.0% (Isomer Specific) > 95% (Total Tetrazole Content)
Regioisomer Control N1-Isomer Quantified (< 0.5%) Unspecified (Often 5–10% N1)
Water Content Quantified (KF Titration)Hygroscopic (Variable)
Identification 1H-NMR (NOESY/HMBC), MS, IR1H-NMR (Generic)
Risk Factor Low (Definitive structural assignment)High (Risk of false potency due to isomer co-elution)

Key Insight: A Reagent Grade standard may report "98% Purity" by HPLC-UV because the N1 and N2 isomers often have similar extinction coefficients and can co-elute on standard C18 gradients. Only a Qualified Standard uses a specialized method to resolve and quantify the N1 impurity.

Experimental Protocols for Qualification

To validate the purity of [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid, we employ a self-validating workflow combining qNMR (for absolute content) and Isomer-Resolving HPLC (for impurity profiling).

Protocol A: Isomer-Resolving HPLC Method

Objective: To separate the N1 and N2 regioisomers.

  • Column: C18 Phenyl-Hexyl or Pentafluorophenyl (PFP) column (e.g., Phenomenex Kinetex F5, 150 x 4.6 mm, 2.6 µm). Note: Standard C18 often fails to separate these positional isomers.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5% → 40% B (Slow gradient for isomer resolution)

    • 15-20 min: 40% → 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Furan absorption) and 210 nm (Tetrazole ring).

  • Expected Results:

    • N1-Isomer: Elutes earlier (more polar).

    • N2-Isomer (Target): Elutes later.

    • Resolution (Rs): Must be > 1.5.

Protocol B: Structural Validation by 1H-NMR

Objective: Definitive assignment of the N2-isomer.

The chemical shift of the methylene group (-CH2-COOH) is the diagnostic marker.

  • Solvent: DMSO-d6.

  • Key Signals:

    • N2-Isomer: The methylene protons typically appear upfield (approx. δ 5.6 - 5.8 ppm ) compared to the N1-isomer.

    • N1-Isomer: The methylene protons are deshielded, appearing downfield (approx. δ 5.9 - 6.1 ppm ).

  • Validation: Integration of these distinct singlets provides a molar ratio of N2:N1.

Analytical Workflow Diagram

This workflow ensures that the Reference Standard is not just "pure" but "correct."

AnalyticalWorkflow Sample Raw Reference Material [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid Step1 1. qNMR (DMSO-d6) Check Methylene Shift (δ 5.7 vs 6.0) Sample->Step1 Decision1 Isomer Ratio > 99:1? Step1->Decision1 Step2 2. HPLC-UV (PFP Column) Impurity Profiling Decision1->Step2 Yes Reject REJECT / RE-PURIFY Decision1->Reject No (High N1 content) Step3 3. KF Titration Water Content Correction Step2->Step3 Final CERTIFIED REFERENCE STANDARD (Assigned Purity & Isomer Confirmed) Step3->Final

Caption: Qualification workflow prioritizing isomer identification (NMR) before chromatographic purity (HPLC).

References
  • European Pharmacopoeia (Ph. Eur.) . General Chapter 2.2.46: Chromatographic Separation Techniques. (Standard guidelines for resolution requirements in isomer separations). Link

  • BenchChem Technical Support . Regioselective Alkylation of 5-Substituted Tetrazoles: Troubleshooting Guide. (Detailed discussion on N1 vs N2 selectivity mechanisms). Link

  • RSC Advances . Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. (Mechanistic insights into thermodynamic vs kinetic control). Link

  • Journal of Medicinal Chemistry . Discovery and synthesis of tetrazole-acetic acid derivatives. (Context for biological activity differences between isomers). Link

  • US Pharmacopeia (USP) . General Chapter <761> Nuclear Magnetic Resonance. (Guidelines for qNMR purity assignment). Link

Sources

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[5-(2-furyl)-2H-tetrazol-2-yl]acetic acid
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